molecular formula C17H27NO2 B1349254 N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine CAS No. 673446-42-9

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Número de catálogo: B1349254
Número CAS: 673446-42-9
Peso molecular: 277.4 g/mol
Clave InChI: ANNGMXZTYYGLKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNGMXZTYYGLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362760
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673446-42-9
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine CAS 673446-42-9 molecular weight and structure

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, a secondary amine with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical structure, molecular weight, a detailed, field-proven synthesis protocol, and an analysis of its potential pharmacological relevance based on its structural motifs.

Core Compound Identity and Physicochemical Properties

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a substituted benzylamine derivative with a cycloheptyl moiety. Its core structure consists of a 3-ethoxy-4-methoxybenzyl group attached to a cycloheptanamine ring.

Molecular Structure:

Caption: Chemical structure of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 673446-42-9N/A
Molecular Formula C₁₇H₂₇NO₂N/A
Molecular Weight 277.40 g/mol N/A
SMILES CCOC1=C(OC)C=C(CNCC2CCCCCC2)C=C1N/A
InChI InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3N/A

Synthesis Methodology: Reductive Amination

The most direct and efficient method for the synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is through reductive amination. This widely utilized reaction in medicinal chemistry involves the formation of a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine.[1]

Reaction Scheme:

aldehyde 3-ethoxy-4-methoxybenzaldehyde product N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine aldehyde->product + amine cycloheptanamine amine->product reagent NaBH(OAc)3 reagent->product DCE, rt

Caption: Reductive amination synthesis pathway.

Rationale for Experimental Choices
  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild and selective nature allows for the efficient reduction of the in-situ formed iminium ion over the starting aldehyde.[2][3] This selectivity minimizes the formation of alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride.[4]

  • Solvent : Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and the reducing agent.[3]

  • Stoichiometry : A slight excess of the amine and reducing agent is often employed to ensure complete conversion of the limiting aldehyde.

Detailed Experimental Protocol

Materials:

  • 3-ethoxy-4-methoxybenzaldehyde (1.0 eq)

  • Cycloheptanamine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)[5]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DCE (0.1-0.2 M concentration) under a nitrogen atmosphere, add cycloheptanamine (1.2 eq) at room temperature.

  • Addition of Reducing Agent : To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[5]

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up : Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir the biphasic mixture vigorously for 30 minutes to ensure complete decomposition of the excess reducing agent.[5]

  • Extraction : Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3x).[5]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.[4]

cluster_synthesis Synthesis Workflow start Dissolve aldehyde and amine in DCE add_reagent Add NaBH(OAc)3 portion-wise start->add_reagent react Stir at room temperature (1-24h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction complete extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify product N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine purify->product

Caption: Step-by-step synthesis and purification workflow.

Structural Elucidation and Characterization (Predicted)

Due to the novelty of this specific compound, publicly available spectroscopic data is limited. However, based on the analysis of its structural analogues, a predicted spectroscopic profile can be outlined.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-ethoxy-4-methoxybenzyl group, the benzylic methylene protons, the methine proton of the cycloheptyl ring attached to the nitrogen, and the methylene protons of the cycloheptyl ring. The ethoxy and methoxy groups will exhibit a quartet and triplet, and a singlet, respectively.

  • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the cycloheptyl ring, and the carbons of the ethoxy and methoxy groups.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely involve cleavage at the benzylic position and within the cycloheptyl ring.

Potential Applications in Drug Development

While specific biological activity data for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is not yet published, its structural features suggest potential for pharmacological activity.

Role of the 3-Ethoxy-4-methoxybenzyl Moiety

The presence of methoxy and ethoxy groups on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These groups can affect:

  • Receptor Binding : The electronic and steric properties of these groups can enhance binding affinity to biological targets.

  • Metabolic Stability : Methoxy and ethoxy groups can influence the metabolic profile of a compound, potentially blocking sites of oxidation by cytochrome P450 enzymes.

  • Solubility and Lipophilicity : These groups can modulate the physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][7][8]

Significance of the N-Benzylcycloheptanamine Scaffold

N-benzylcycloalkylamine derivatives have been investigated for a range of biological activities. The cycloheptyl group provides a specific three-dimensional conformation that can influence receptor interaction. Similar structures have been explored for their potential as:

  • Neuroprotective Agents : The N-benzylamine scaffold is found in compounds with neuroprotective properties.[6]

  • Antimicrobial Agents : Benzylamine derivatives have shown promise as antimicrobial agents.

In Silico ADME Prediction

Computational tools can be employed to predict the ADME properties of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.[1][8] These predictions can provide early insights into its drug-likeness, including its potential for oral bioavailability, blood-brain barrier penetration, and metabolic fate. This in silico analysis is a crucial first step in evaluating its potential as a drug candidate.

Conclusion

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a readily synthesizable compound with structural features that suggest potential for biological activity. The provided synthesis protocol, based on the reliable reductive amination methodology, offers a clear path to obtaining this molecule for further investigation. Future research should focus on the experimental determination of its biological activity to validate the potential suggested by its structural motifs and in silico predictions.

References

  • BenchChem. (2026). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. BenchChem.
  • BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive amination of ketones and aldehydes with sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI.
  • Myers, A. G. (n.d.).
  • Perkin, W. H. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (2), 317-322.
  • Olin, J. F. (1945). U.S. Patent No. 2,377,511. U.S.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (n.d.). Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide. BenchChem.
  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). In silico prediction of ADME and pharmacokinetics. Request PDF.
  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 30(15), 5634.
  • ResearchGate. (2025, October 13). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
  • Chen, L., et al. (2015). Recent progresses in the exploration of machine learning methods as in-silico ADME prediction tools. Advanced Drug Delivery Reviews, 86, 83-100.
  • ResearchGate. (n.d.). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks.
  • Boobis, A., et al. (2002). In silico prediction of ADME and pharmacokinetics. Report of an expert meeting organised by COST B15. European Journal of Pharmaceutical Sciences, 17(4-5), 183-193.
  • Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • De, P., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 15(8), 5486-5503.
  • Magni, G., et al. (2009). NAD(P) Biosynthesis Enzymes as Potential Targets for Selective Drug Design. Current Medicinal Chemistry, 16(11), 1372-1390.
  • Qasim, Z. S., & Abbas, K. S. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • ResearchGate. (n.d.). Predicted biological targets of the (a) theopapuamide A, (b).

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. Drawing from established methodologies in pharmacology and cell biology, this document outlines a logical and scientifically rigorous cascade of experiments designed to identify the molecular target and characterize the cellular effects of this compound. The proposed strategy is based on the structural features of the molecule, which suggest a potential interaction with phosphodiesterase enzymes.

Introduction: A Structurally-Guided Hypothesis

The chemical structure of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, particularly the presence of the 3-ethoxy-4-methoxybenzyl moiety, bears a resemblance to known inhibitors of phosphodiesterases (PDEs). Specifically, this functional group is a key pharmacophore in several potent and selective PDE4 inhibitors.[1][2] Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5][6] Inhibition of these enzymes, particularly PDE4, leads to an accumulation of cAMP, which in turn modulates a variety of cellular processes, including inflammation.[1][7][8]

Given this structural alert, we hypothesize that N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine may exert its biological effects through the inhibition of one or more PDE isoforms. This guide details a systematic in vitro approach to test this hypothesis, starting from broad enzymatic screening and progressing to specific target validation and cellular functional assays.

Part 1: Primary Target Identification via Pan-Phosphodiesterase Profiling

The initial step is to ascertain whether N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine exhibits any inhibitory activity against the PDE superfamily. A broad-spectrum screening assay will provide a foundational understanding of the compound's general activity.

Experimental Workflow: Pan-PDE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (in DMSO) Incubation Incubate Compound with PDE and Substrate Compound->Incubation PDE_Enzymes Recombinant Human PDE Isoforms (PDE1-11) PDE_Enzymes->Incubation Substrate Fluorescently Labeled cAMP/cGMP Substrate->Incubation Detection Measure Product Formation (e.g., Fluorescence Polarization) Incubation->Detection IC50 Calculate IC50 Values for each PDE Isoform Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for primary screening of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine against a panel of PDE isoforms.

Detailed Protocol: Transcreener® FP PDE Assay

This fluorescence polarization (FP)-based assay is a robust method for detecting the enzymatic activity of PDEs.[3][4]

  • Compound Preparation: Prepare a 10 mM stock solution of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in a suitable assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well assay plate. Include positive controls (known non-selective and selective PDE inhibitors) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a reaction mixture containing the specific recombinant human PDE isoform and the corresponding fluorescently labeled substrate (e.g., cGMP for PDE5). Add 7.5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Add the Transcreener® PDE Assay detection mix, which contains an antibody that binds to the fluorescently labeled product (GMP or AMP).

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Condition
Assay FormatFluorescence Polarization
SubstrateFluorescently labeled cAMP or cGMP
Enzyme SourceRecombinant Human PDE Isoforms (1-11)
Compound Concentrations10-point, 3-fold serial dilution (e.g., from 100 µM)
Incubation Time60 minutes at 25°C
Detection MethodFluorescence Polarization Plate Reader

Part 2: Elucidating the Mode of Inhibition through Enzyme Kinetics

Once a primary PDE target is identified (e.g., PDE4), the next critical step is to understand how N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine inhibits the enzyme's activity. Enzyme kinetic studies will determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Experimental Protocol: Michaelis-Menten Kinetics
  • Reaction Setup: Prepare a series of reaction mixtures containing a fixed concentration of the PDE4 enzyme and varying concentrations of the substrate (cAMP).

  • Inhibitor Addition: For each substrate concentration, set up parallel reactions with either DMSO vehicle (control) or different fixed concentrations of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

  • Initiate Reaction: Initiate the reactions by adding the enzyme.

  • Time Course Measurement: Measure the rate of product formation over time using a continuous or endpoint assay (e.g., PDE-Glo™ Phosphodiesterase Assay).[9]

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations to generate Michaelis-Menten curves for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (double reciprocal plot) to visualize the mode of inhibition.

    • Calculate the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor, and the inhibition constant (Ki).

Parameter Description Expected Outcome for Competitive Inhibition
Km Substrate concentration at half VmaxIncreases with increasing inhibitor concentration
Vmax Maximum reaction velocityRemains unchanged
Ki Inhibition constantA measure of the inhibitor's binding affinity

Part 3: Cellular Target Engagement and Downstream Signaling

Demonstrating that N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can engage its target in a cellular environment and modulate the downstream signaling pathway is crucial for validating the in vitro findings.

Proposed Signaling Pathway

cluster_pathway Proposed Signaling Pathway Compound N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine PDE4 PDE4 Compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Hydrolysis ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP CREB CREB PKA->CREB Gene Gene Transcription (e.g., anti-inflammatory mediators) CREB->Gene

Caption: Hypothesized signaling pathway of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine through PDE4 inhibition.

Experimental Protocol: Cellular cAMP Accumulation Assay

This assay will determine if the compound can increase intracellular cAMP levels, consistent with PDE4 inhibition.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T cells or a human inflammatory cell line like U937) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine for a specified time (e.g., 30 minutes).

  • Cell Stimulation: Stimulate the cells with an adenylate cyclase activator, such as forskolin, to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a LANCE® Ultra cAMP kit or an HTRF-based assay).

  • Data Analysis: Quantify the amount of cAMP produced in the presence of different concentrations of the compound and calculate the EC50 value.

Parameter Condition
Cell LineHEK293T or U937 cells
StimulantForskolin
Assay FormatHomogeneous Time-Resolved Fluorescence (HTRF)
ReadoutIntracellular cAMP concentration
Data OutputEC50 value

Part 4: Assessment of Downstream Functional Effects

The final step in this in vitro characterization is to investigate the functional consequences of target engagement and downstream signaling modulation. Based on the known roles of PDE4 in inflammation, a relevant functional assay would be to assess the anti-inflammatory properties of the compound.

Experimental Protocol: Inhibition of TNF-α Release from LPS-Stimulated PBMCs
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of the pro-inflammatory cytokine, TNF-α.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

Conclusion

This in-depth technical guide provides a robust and logical framework for the in vitro characterization of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. By following this proposed experimental cascade, researchers can systematically investigate the hypothesis that this compound acts as a phosphodiesterase inhibitor. The successful execution of these studies will not only elucidate the molecule's mechanism of action but also provide critical data to support its further development as a potential therapeutic agent.

References

  • Amin, A. S., El-Sayed, M. A. A., Ali, O. M., El-Malah, A. A., & Abdel-Alim, A. A. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(7), 839. [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]

  • Li, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2304. [Link]

  • Reaction Biology. (n.d.). PDE Assay Services. [Link]

  • Ismail, N. I., & Mohamed, N. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a dual biochemical reaction system. F1000Research, 8, 1729. [Link]

  • Wagner, K. M., et al. (2017). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. Scientific Reports, 7(1), 12349. [Link]

  • Antipin, M. Y., et al. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2021(4), M1280. [Link]

  • Giembycz, M. A., et al. (2005). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Journal of Medicinal Chemistry, 48(4), 1237–1243. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Inhibitors of PDE4: A review of recent patent literature. [Link]

  • MDPI. (2023, July 21). PDE4 Inhibitors. [Link]

Sources

pharmacological properties of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine: A Putative Phosphodiesterase-4 Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential . Based on its structural features, particularly the 3-ethoxy-4-methoxybenzyl moiety common to a class of potent phosphodiesterase-4 (PDE4) inhibitors, this document hypothesizes that the compound acts as a selective inhibitor of the PDE4 enzyme family. We will delve into the prospective mechanism of action, pharmacodynamics, and pharmacokinetic profile of this compound. Furthermore, this guide will present detailed experimental protocols for its characterization and discuss its potential therapeutic applications in inflammatory and neurological disorders.

Introduction: Structural Rationale for a Novel PDE4 Inhibitor

While specific pharmacological data for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is not yet prevalent in public literature, its chemical structure strongly suggests its classification as a phosphodiesterase-4 (PDE4) inhibitor. The core structure, featuring a substituted benzylamine, is a well-established pharmacophore in numerous known PDE4 inhibitors. The 3-alkoxy-4-methoxybenzyl group, in particular, is a key feature of many potent and selective PDE4 inhibitors, such as rolipram and its analogs.[1][2][3] This guide, therefore, presents a prospective analysis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine as a putative PDE4 inhibitor, outlining the expected pharmacological profile and the experimental methodologies required for its validation.

The PDE4 enzyme family plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular processes, including inflammation and immune responses.[2][5] The therapeutic potential of PDE4 inhibitors has been explored in a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological disorders.[4][6][7]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the anticipated , grounded in the extensive knowledge of the PDE4 inhibitor class.

Proposed Mechanism of Action: Modulation of the cAMP Signaling Pathway

The primary mechanism of action for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is hypothesized to be the selective inhibition of the PDE4 enzyme. PDE4 is a superfamily of enzymes with four main isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) that are expressed in various cell types, including inflammatory and immune cells.[1] By inhibiting the hydrolysis of cAMP to its inactive form, 5'-AMP, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine would effectively increase intracellular cAMP concentrations.

This elevation in cAMP levels activates protein kinase A (PKA) and other downstream effectors, leading to a cascade of anti-inflammatory responses. These include the suppression of pro-inflammatory cytokine production (e.g., TNF-α, interleukins), the inhibition of immune cell activation and trafficking, and the relaxation of airway smooth muscle.[5][6]

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Compound N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine Compound->PDE4 Inhibits

Caption: Proposed mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Anticipated Pharmacological Profile

Pharmacodynamics

Based on the profiles of other PDE4 inhibitors, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is expected to exhibit potent anti-inflammatory properties. The key pharmacodynamic effects are likely to include:

  • Inhibition of Cytokine Release: Suppression of the release of pro-inflammatory cytokines such as TNF-α, IL-2, IL-4, IL-5, and IL-13 from various immune cells.[1]

  • Modulation of Immune Cell Function: Inhibition of the proliferation and activation of T-cells, as well as the trafficking and activation of eosinophils and neutrophils.[1][5]

  • Smooth Muscle Relaxation: In the context of respiratory diseases, it is expected to induce bronchodilation by increasing cAMP levels in airway smooth muscle cells.

The therapeutic efficacy of PDE4 inhibitors is often limited by side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[8] Therefore, determining the isoform selectivity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine will be crucial for its therapeutic potential.

Table 1: Representative PDE4 Inhibitor IC50 Values

CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)Reference
LASSBio-4480.7 µM1.4 µM1.1 µM4.7 µM[7]
RoflumilastHigh AffinityHigh AffinityHigh AffinityHigh Affinity[7]
CilomilastHigh AffinityHigh AffinityHigh AffinityHigh Affinity[1]
Pharmacokinetics

The pharmacokinetic profile of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine will be a critical determinant of its clinical utility. Key parameters to investigate include:

  • Absorption: Oral bioavailability will be a key desirable feature.

  • Distribution: Brain penetrance will be a significant factor for its potential use in neurological disorders.[6][9]

  • Metabolism: Identification of metabolic pathways and potential for drug-drug interactions.

  • Excretion: Determination of the primary routes of elimination.

Experimental Protocols for Pharmacological Characterization

In Vitro PDE4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine against the four human PDE4 isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used. The substrate, cAMP, is labeled with a fluorescent tag.

  • Compound Preparation: N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • The test compound at various concentrations is pre-incubated with the respective PDE4 isoform.

    • The reaction is initiated by the addition of the fluorescently labeled cAMP substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A binding reagent that selectively binds to the hydrolyzed 5'-AMP product is added.

  • Data Analysis: The fluorescence polarization is measured using a microplate reader. The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.[1]

Cellular Anti-inflammatory Assay: LPS-induced TNF-α Release

Objective: To assess the anti-inflammatory activity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in a cellular context.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further 4-6 hours.

  • TNF-α Measurement: The concentration of TNF-α in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of TNF-α release (IC50) is determined.

Screening_Workflow Start Start: Compound Synthesis In_Vitro In Vitro PDE4 Isoform Inhibition Assay (IC50 Determination) Start->In_Vitro Cellular Cellular Anti-inflammatory Assay (e.g., TNF-α release) In_Vitro->Cellular Selectivity Determine Isoform Selectivity (PDE4A/B/C vs. PDE4D) Cellular->Selectivity In_Vivo In Vivo Animal Models (e.g., Asthma, COPD, Neuroinflammation) Selectivity->In_Vivo Favorable Selectivity End Lead Candidate Selectivity->End Poor Selectivity PK_PD Pharmacokinetic & Pharmacodynamic Studies In_Vivo->PK_PD Tox Toxicology & Safety Assessment PK_PD->Tox Tox->End

Caption: A representative experimental workflow for the characterization of a novel PDE4 inhibitor.

Potential Therapeutic Applications

Given the established role of PDE4 in inflammation and neurological processes, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, as a putative PDE4 inhibitor, could have therapeutic potential in a range of diseases:

  • Respiratory Diseases: Asthma and Chronic Obstructive Pulmonary Disease (COPD) are primary targets for PDE4 inhibitors due to their anti-inflammatory and bronchodilatory effects.[1][4][7]

  • Dermatological Conditions: Atopic dermatitis and psoriasis are inflammatory skin conditions where PDE4 inhibitors have shown efficacy.[4][7]

  • Neurological Disorders: There is growing evidence for the role of neuroinflammation in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Brain-penetrant PDE4 inhibitors are being investigated for these indications.[6][9]

  • Autoimmune Diseases: Conditions such as rheumatoid arthritis and inflammatory bowel disease may also be amenable to treatment with PDE4 inhibitors.

Conclusion

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine presents a promising chemical scaffold for a novel phosphodiesterase-4 inhibitor. Its structural similarity to known potent inhibitors suggests a strong potential for anti-inflammatory and immunomodulatory activity. The comprehensive experimental approach outlined in this guide provides a clear roadmap for the thorough pharmacological characterization of this compound. Future studies should focus on determining its potency, isoform selectivity, and pharmacokinetic profile to fully elucidate its therapeutic potential and to address the well-known challenges of the PDE4 inhibitor class, particularly the emetic side effects. The successful development of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine could lead to a valuable new therapeutic agent for a variety of inflammatory and neurological diseases.

References

  • Nunes, I. K. d. C., de Souza, E. T., Cardozo, S. V. S., Carvalho, V. d. F., Romeiro, N. C., Silva, P. M. R. e., et al. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLOS One. Available at: [Link]

  • Frontiers. (n.d.). Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders. Available at: [Link]

  • (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • (n.d.). Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders. PMC. Available at: [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]

  • (n.d.). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. PMC. Available at: [Link]

  • (n.d.). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. PMC. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 47 [PMID: 35640059] | Ligand page. Available at: [Link]

  • PubMed. (2005). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Available at: [Link]

  • PubMed. (n.d.). Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. Available at: [Link]

  • ResearchGate. (2025). Discovery of selective PDE4B inhibitors. Available at: [Link]

Sources

Preliminary In Vivo Toxicity Screening of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine: A Technical Guide for IND-Enabling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The transition of a novel small molecule from in vitro screening to in vivo animal models is a critical inflection point in drug development. This whitepaper outlines the authoritative, step-by-step framework for the preliminary toxicity screening of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (Free base CAS: 673446-42-9[1]; Hydrobromide salt CAS: 1986483-85-5).

Structurally, this compound features a secondary amine linked to a cycloheptyl ring and a 3-ethoxy-4-methoxybenzyl moiety. The dialkoxybenzyl pharmacophore is frequently observed in phosphodiesterase (PDE) inhibitors and transient receptor potential (TRP) channel modulators. Consequently, while establishing the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL), the toxicological hypothesis must account for potential mechanism-based toxicities, such as gastrointestinal vasculopathy or emesis, alongside general xenobiotic stress.

This guide details a self-validating, tiered approach to preliminary toxicology, bridging acute exposure to 7-day repeated-dose range-finding (DRF) studies, fully integrated with toxicokinetic (TK) assessments.

Formulation Strategy & Vehicle Selection

Before initiating in vivo dosing, the compound's physicochemical properties must dictate the formulation. The hydrobromide salt form provides superior aqueous solubility compared to the free base[1], reducing the risk of gastric precipitation. However, to ensure uniform suspension and predictable absorption, a structured formulation protocol is required.

Protocol 1: Preparation of Dosing Formulation (Self-Validating)

Causality: We utilize 0.5% Methylcellulose (MC) with 0.1% Tween 80 in sterile water. MC acts as a suspending agent to prevent rapid sedimentation, while Tween 80 reduces surface tension, ensuring the hydrophobic cycloheptyl moiety remains uniformly dispersed.

  • Step 1: Weigh the required mass of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide based on the active moiety correction factor.

  • Step 2: Wet the API powder with the required volume of 100% Tween 80 (final concentration 0.1% v/v).

  • Step 3: Gradually add 0.5% MC solution while continuously vortexing to prevent agglomeration.

  • Step 4: Sonicate the suspension in a water bath (<30°C to prevent thermal degradation) for 15 minutes.

  • Step 5: Self-Validation Check: Pull samples from the top, middle, and bottom of the formulation vessel for HPLC-UV analysis. The formulation is validated only if the concentration across all three strata is within ±10% of the nominal target, proving homogeneity before animal administration.

Tier 1: Acute Toxicity & MTD Determination

To establish the initial toxicity profile while strictly adhering to the 3Rs (Replacement, Reduction, Refinement), we employ the [2].

Causality: Traditional LD50 testing requires large cohorts. The UDP uses single-animal sequential dosing. By observing the outcome of one animal before dosing the next, we minimize animal mortality while statistically converging on the MTD and LD50. Animals are fasted overnight prior to dosing to eliminate the food-effect variable, ensuring a worst-case scenario for Cmax​ -driven acute toxicity.

OECD425 Start Dose Animal 1 at Estimated LD50 Obs 48-Hour Observation (Clinical Signs & Mortality) Start->Obs Survives Animal Survives Obs->Survives Alive Dies Animal Dies/Moribund Obs->Dies Dead DoseUp Dose Animal 2 at Higher Dose (+Factor) Survives->DoseUp DoseDown Dose Animal 2 at Lower Dose (-Factor) Dies->DoseDown Stop Stopping Criteria Met? (e.g., 5 reversals) DoseUp->Stop DoseDown->Stop Stop->Obs No (Next Animal) End Calculate LD50 & MTD Stop->End Yes

Fig 1. Logical workflow of the OECD 425 Up-and-Down Procedure for acute toxicity.

Tier 2: 7-Day Repeated Dose Range-Finding (DRF) Study

Following MTD establishment, a 7-day DRF study is initiated. This bridges acute data to the pivotal 28-day GLP IND-enabling studies required by[3].

Protocol 2: 7-Day DRF In Vivo Workflow
  • Step 1: Cohort Assignment: Randomize Sprague-Dawley rats into four groups (Vehicle Control, Low Dose, Mid Dose, High Dose).

  • Step 2: Dosing: Administer N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine daily via oral gavage (10 mL/kg volume).

  • Step 3: Clinical Observation: Monitor twice daily for signs of cholinergic toxidrome, ataxia, or GI distress (common with dialkoxybenzyl derivatives).

  • Step 4: Necropsy & Histopathology: On Day 8, euthanize via CO2​ asphyxiation. Harvest liver, kidneys, heart, and GI tract.

  • Self-Validation Check: The inclusion of a concurrent vehicle control group validates that any observed gastrointestinal mucosal erosion is strictly test-article-related, rather than a mechanical artifact of the daily gavage procedure or the surfactant in the vehicle.

TKWorkflow Acclimation Acclimation (Days -7 to -1) Dosing Daily Oral Gavage (Days 1-7) Acclimation->Dosing TK TK Microsampling (Days 1 & 7) Dosing->TK ClinObs Daily Clinical Obs & Body Weights Dosing->ClinObs Necropsy Necropsy (Day 8) Gross Path TK->Necropsy ClinObs->Necropsy Histopath Histopathology & Clin Chem Necropsy->Histopath

Fig 2. Integrated 7-Day DRF and Toxicokinetic (TK) sampling workflow.

Toxicokinetics (TK) & Systemic Exposure Assessment

Toxicity without proven systemic exposure is uninterpretable. In accordance with [4], we integrate TK microsampling directly into the main study animals.

Protocol 3: TK Microsampling & LC-MS/MS

Causality: Traditional TK requires separate "satellite" animal groups due to the large blood volumes needed. By utilizing Volumetric Absorptive Microsampling (VAMS), we extract only 20 µL of blood per timepoint from the lateral tail vein. This preserves the hemodynamic stability of the main study animals, ensuring that the clinical pathology results on Day 8 are not confounded by hypovolemic stress.

  • Timepoints: Day 1 and Day 7 at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Check: Comparing the Area Under the Curve ( AUC0−24​ ) of Day 1 versus Day 7 inherently validates whether N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine induces or inhibits its own hepatic metabolism (auto-induction/inhibition) via CYP450 enzymes.

Clinical Pathology & Biomarker Synthesis

Quantitative data synthesis is critical for determining target organ toxicity. The table below outlines the specific biomarker shifts monitored during the 7-Day DRF study and their mechanistic causality.

Parameter CategorySpecific BiomarkersToxicological Significance (Causality)
Hepatobiliary Injury ALT, AST, ALP, Total BilirubinElevations indicate hepatocellular necrosis or biliary stasis. Given the lipophilicity of the cycloheptyl ring, extensive hepatic clearance is expected, making the liver a primary target organ.
Renal Function BUN, Serum CreatinineElevations suggest nephrotoxicity. If the hydrobromide salt precipitates in renal tubules, acute tubular necrosis may occur.
Hematology Reticulocytes, Platelets, WBCDecreases in platelets or WBCs suggest bone marrow suppression. Dialkoxybenzyl compounds occasionally exhibit off-target cytotoxicity to rapidly dividing hematopoietic lineages.
Metabolic Stress Glucose, TriglyceridesHypoglycemia combined with weight loss is a hallmark of severe GI distress or malabsorption caused by test-article irritation.

Data Synthesis & Go/No-Go Decision Criteria

The ultimate goal of this preliminary screening is to make a definitive Go/No-Go decision for advancing N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine into GLP IND-enabling studies.

  • GO: The compound exhibits a clear dose-response relationship, a defined NOAEL, dose-proportional TK exposure ( AUC and Cmax​ ), and toxicities are reversible and monitorable.

  • NO-GO: The compound exhibits severe, unmonitorable toxicity (e.g., sudden cardiac death, severe hepatotoxicity at sub-therapeutic doses), or demonstrates non-linear TK (e.g., massive accumulation on Day 7 indicating irreversible enzyme inhibition).

References

  • US Environmental Protection Agency (EPA). Acute Oral Toxicity Up-And-Down-Procedure (OECD Test Guideline 425). Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies. Retrieved from:[Link]

  • US Food and Drug Administration (FDA). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from:[Link]

Sources

An In-depth Technical Guide to the Receptor Binding Affinity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine and its derivatives represent a class of compounds with significant potential in the realm of neuropharmacology and drug discovery. Their structural similarity to known psychoactive compounds and the presence of key functional groups, such as the ethoxy and methoxy moieties on the benzyl ring, suggest a strong likelihood of interaction with various central nervous system (CNS) receptors.[1][2][3] This guide provides a comprehensive technical overview of the receptor binding affinity of these derivatives, with a particular focus on the methodologies used for their characterization and the emerging understanding of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel CNS-active compounds.

The Primary Target: Sigma Receptors

Initial pharmacological screenings and structural analogy to known ligands strongly indicate that N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives primarily interact with sigma (σ) receptors. It is now widely accepted that there are two main subtypes of sigma receptors, σ1 and σ2, which are distinct molecular entities.

  • Sigma-1 (σ1) Receptors: These are unique ligand-operated molecular chaperones located at the endoplasmic reticulum-mitochondrion interface.[4] They are implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release.[5]

  • Sigma-2 (σ2) Receptors: Identified as the transmembrane protein TMEM97, σ2 receptors are highly expressed in proliferating tumor cells and are also found in the CNS.[6] They are being investigated as potential biomarkers for cancer and as therapeutic targets for neurological disorders.[7][6]

The affinity and selectivity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives for these two receptor subtypes are critical determinants of their potential pharmacological effects.

Methodology for Determining Receptor Binding Affinity

The cornerstone of characterizing the interaction of a ligand with its receptor is the radioligand binding assay. This technique allows for the quantitative determination of a compound's affinity (Ki) for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives for σ1 and σ2 receptors.

1. Materials and Reagents:

  • Test Compounds: N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives synthesized and purified to >95%.
  • Radioligands:
  • For σ1 receptors: -pentazocine.[4]
  • For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a σ1 masking agent (e.g., (+)-pentazocine) or a more selective radioligand like [¹²⁵I]RHM-4.[6][8]
  • Receptor Source: Homogenates of tissues or cells expressing the target receptors (e.g., guinea pig brain membranes for σ1, rat liver or specific cancer cell lines like MCF7 for σ2).[7]
  • Buffers: Tris-HCl buffer (50 mM, pH 7.4).
  • Scintillation Cocktail and Scintillation Counter .
  • Glass Fiber Filters and Filtration Apparatus .

2. Assay Procedure:

  • Preparation of Reaction Mixtures: In test tubes, combine the receptor preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (competitor).
  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The data are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
  • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Competitor) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from unbound Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Plotting Data Plotting (% Inhibition vs. [Competitor]) Scintillation_Counting->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Structure-Activity Relationships (SAR)

The binding affinity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives is highly dependent on their chemical structure. The following sections detail the influence of key structural features.

The Role of the Benzyl Substituents

The 3-ethoxy and 4-methoxy groups on the benzyl ring are critical for high-affinity binding, particularly at σ2 receptors.[9] Electron-donating groups, such as methoxy, have been shown to favor σ2 affinity.[9] The presence of these groups can significantly enhance the binding potency compared to unsubstituted or electron-withdrawing group-substituted analogues.[9] The N-2-methoxybenzyl substitution, in general, has been shown to increase binding affinity at several serotonergic and adrenergic receptors.[2]

Impact of the Cycloheptyl Moiety

The cycloheptyl group contributes to the overall lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and access CNS receptors. The size and conformation of this cycloalkyl ring are likely to play a role in the proper orientation of the molecule within the receptor's binding pocket. While direct SAR studies on the cycloheptyl group in this specific scaffold are limited in the provided search results, research on related structures like amantadine analogs suggests that ring size and structure can significantly impact receptor antagonism.[10]

The Amine Linker

The secondary amine is a common feature in many sigma receptor ligands and is often a key pharmacophoric element. The pKa of this amine and its ability to form hydrogen bonds are crucial for receptor interaction.

SAR Summary Diagram

SAR_Summary cluster_molecule N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine cluster_properties Key Determinants of Binding Affinity Benzyl_Ring Benzyl Ring Electron_Donating_Groups Electron-Donating Substituents (3-ethoxy, 4-methoxy) Benzyl_Ring->Electron_Donating_Groups Enhances σ2 Affinity Amine Amine Linker Hydrogen_Bonding Hydrogen Bonding Potential Amine->Hydrogen_Bonding Crucial for Receptor Interaction Cycloheptyl Cycloheptyl Ring Lipophilicity_and_Conformation Lipophilicity and Conformation Cycloheptyl->Lipophilicity_and_Conformation Influences CNS Penetration and Binding Pocket Fit

Caption: Key structure-activity relationships for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives.

Quantitative Data on Receptor Binding Affinity

While specific binding data for a comprehensive series of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives is not available in a single public source, the following table presents representative data for structurally related compounds to illustrate the expected range of affinities.

Compound ScaffoldReceptor SubtypeKi (nM)Reference
Benzamide-isoquinoline with para-methoxyσ2~1-10[9]
6,7-Dimethoxy-tetrahydroisoquinoline derivativeσ20.59 ± 0.02[8]
6,7-Dimethoxy-tetrahydroisoquinoline derivativeσ148.4 ± 7.7[8]
Benzamide with 4-chloro substitutionσ11.2 - 3.6[11]
N-2-methoxybenzyl-phenethylamines (NBOMe)5-HT2A0.04 - 0.5 µM (EC50)[2]

Note: This table is illustrative and compiles data from related but not identical chemical series. The binding affinities of specific N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives would require experimental determination.

Conclusion and Future Directions

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine derivatives are a promising class of compounds with a high likelihood of interacting with sigma receptors, particularly the σ2 subtype. The presence of electron-donating ethoxy and methoxy groups on the benzyl ring is a key structural feature that likely drives high-affinity binding. Standard radioligand binding assays provide a robust methodology for quantifying the binding affinity of these compounds.

Future research should focus on the systematic synthesis and pharmacological evaluation of a broader range of derivatives to establish a more detailed SAR. This would involve modifications to the cycloalkyl ring, the length and nature of the linker, and the substitution pattern on the benzyl ring. Such studies will be instrumental in optimizing the affinity and selectivity of these compounds for their target receptors, ultimately paving the way for the development of novel therapeutics for a variety of CNS disorders.

References

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Hajipour, A. R., Guo, L. W., Pal, A., Mavlyutov, T., & Ruoho, A. E. (2012). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC. Retrieved from [Link]

  • Witkin, J. M., et al. (2021). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. Pharmacology Biochemistry and Behavior, 203, 173154. Retrieved from [Link]

  • Al-Abed, Y., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6293. Retrieved from [Link]

  • Simmler, L. D., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 537-545. Retrieved from [Link]

  • Brandt, S. D., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Psychiatry, 12, 794265. Retrieved from [Link]

  • Camps, P., Duque, M. D., et al. (2008). Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs. Bioorganic & Medicinal Chemistry, 16(21), 9535-9547. Retrieved from [Link]

  • Koyama, R. (2023). Pharmacological Characterization of Drug Candidates Targeting Receptors. Retrieved from [Link]

  • Berardi, F., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 23(23), 14757. Retrieved from [Link]

  • Laggoun, A., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. Retrieved from [Link]

  • Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2025). ResearchGate. Retrieved from [Link]

  • Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. AperTO. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. Retrieved from [Link]

  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(26), 5289-5310. Retrieved from [Link]

  • compound 3 [PMID: 23134120]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres. (1987). Journal of Pharmaceutical Sciences, 76(5), 411-415. Retrieved from [Link]

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344-366. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 987-1003. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Ora... (n.d.). ChEMBL. Retrieved from [Link]

  • Kato, K. (2022). The roles of 14-hydroxy group and D-ring structure on the affinity and their conformation of morphinan derivatives for opioid and orexin receptors. Retrieved from [Link]

  • Synthesis and structure-activity relationship study of aldose reductase inhibiting marine alkaloid lukianol A and its derivative. (n.d.). Retrieved from [Link]

  • Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate. Retrieved from [Link]

  • LXB4. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved from [Link]

  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

Sources

synthesis pathway and discovery of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Discovery Context of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery context of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles and practical methodologies involved in the preparation of this compound. We will explore a robust synthetic pathway centered on reductive amination, detail the synthesis of key precursors, and discuss the significance of the core chemical motifs within the broader landscape of medicinal chemistry. The guide emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Introduction: The Significance of the 3-Ethoxy-4-methoxyphenyl Moiety

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a secondary amine featuring two key structural components: a cycloheptyl group and a 3-ethoxy-4-methoxybenzyl substituent. While this specific molecule is not a widely commercialized drug, its core structure is of significant interest in medicinal chemistry. The 3-ethoxy-4-methoxyphenyl group, in particular, is a privileged scaffold found in several potent and selective enzyme inhibitors.

A preeminent example is Apremilast , an orally active small molecule inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α).[1] Apremilast is used in the treatment of psoriatic arthritis and plaque psoriasis. Its structure incorporates the 3-ethoxy-4-methoxyphenyl group, which is crucial for its high-affinity binding to the PDE4 enzyme. The discovery and optimization of this class of compounds highlight the importance of this specific substitution pattern for achieving desired pharmacological activity.[1] This guide, therefore, details the synthesis of a valuable chemical building block that can be utilized in the exploration of new chemical entities targeting similar biological pathways.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, points to a disconnection at the benzylic carbon-nitrogen bond. This C-N bond can be strategically formed through a reductive amination reaction, a reliable and high-yielding method in synthetic organic chemistry. This approach identifies two readily accessible starting materials: 3-ethoxy-4-methoxybenzaldehyde and cycloheptanamine .

G TM N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine RA Reductive Amination (C-N Disconnection) TM->RA A 3-ethoxy-4-methoxybenzaldehyde RA->A B Cycloheptanamine RA->B WS Williamson Ether Synthesis A->WS C Isovanillin (3-hydroxy-4-methoxybenzaldehyde) WS->C D Ethylating Agent (e.g., Bromoethane) WS->D

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursor: 3-Ethoxy-4-methoxybenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. It is efficiently prepared from the commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), via a Williamson ether synthesis.

This reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin with a suitable base, followed by nucleophilic attack of the resulting phenoxide on an ethylating agent, such as bromoethane or diethyl sulfate.[2][3] Modern, environmentally conscious methods often employ phase-transfer catalysis in aqueous media, which simplifies the procedure and avoids the use of volatile organic solvents.[2][3]

G cluster_0 Williamson Ether Synthesis isovanillin Isovanillin product 3-ethoxy-4-methoxybenzaldehyde isovanillin->product Solvent (H2O or EtOH) Phase-Transfer Catalyst (optional) bromoethane Bromoethane bromoethane->product Solvent (H2O or EtOH) Phase-Transfer Catalyst (optional) base Base (e.g., NaOH, KOH) base->product Solvent (H2O or EtOH) Phase-Transfer Catalyst (optional)

Caption: Synthesis of the aldehyde precursor.

Comparative Data on Aldehyde Synthesis
MethodBaseEthylating AgentSolventCatalystYieldReference
1KOHEthyl bromideEthanolNone93%[4]
2NaOHEthyl bromideWaterBenzyltriethylammonium chloride94.8%[2][3]
3K2CO3Ethyl bromideWaterTetrabutylammonium fluoride95.1%[3]
Experimental Protocol: Phase-Transfer Catalysis Method

The following protocol is adapted from patented, high-yield procedures.[2][3]

  • Setup: In a 3 L reaction flask equipped with a mechanical stirrer, add 1500 mL of water and dissolve 157 g of sodium hydroxide.

  • Reagents: To the aqueous base, add 500 g of isovanillin, 104 g of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and 537 g of bromoethane.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C) for 4 hours. A white solid is expected to precipitate.

  • Workup: Collect the solid product by suction filtration. Wash the filter cake with water to remove any inorganic salts.

  • Purification: The product is often obtained in high purity (≥99%) directly from filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol.[4]

Core Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient alternative to direct alkylation, which often suffers from over-alkylation.[5][6] The process involves two key stages: the formation of an imine (or iminium ion) intermediate via condensation of an aldehyde/ketone with an amine, followed by the in-situ reduction of this intermediate to the final amine.

Mechanistic Principles and Choice of Reagent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, but it can also reduce the starting aldehyde, leading to side products. Its use requires careful control of pH and reaction conditions.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH but is highly effective at reducing the electrophilic iminium ion.[6][8] This selectivity makes it a classic choice for reductive amination. However, it is highly toxic and generates cyanide waste.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and non-toxic alternative to NaBH₃CN.[8] The electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over carbonyls. It is now one of the most widely used reagents for this transformation.

G cluster_0 Reductive Amination Mechanism Aldehyde Aldehyde (R¹-CHO) Imine Imine / Iminium Ion [R¹-CH=N⁺H-R²] Aldehyde->Imine Condensation (-H₂O) Amine Amine (R²-NH₂) Amine->Imine Product Secondary Amine (R¹-CH₂-NH-R²) Imine->Product Hydride Reduction (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and cycloheptanamine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Discovery Context and Potential Applications

The discovery of a specific molecule like N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine often occurs not as a singular event, but as part of a broader drug discovery program. Such compounds are typically synthesized as part of a chemical library designed to explore the structure-activity relationships (SAR) around a known pharmacophore.

Given its structural components, this molecule could be investigated for several potential biological activities:

  • PDE4 Inhibition: As discussed, the 3-ethoxy-4-methoxyphenyl group is a key feature of Apremilast and other PDE4 inhibitors.[1] This compound would be a logical candidate to screen in PDE4 functional assays.

  • Central Nervous System (CNS) Activity: The combination of a lipophilic cycloalkyl group and a substituted benzylamine is common in compounds targeting CNS receptors. The major metabolite of noradrenaline, 3-methoxy-4-hydroxyphenylglycol (MHPG), shares a similar aromatic substitution pattern, suggesting potential interactions with catecholaminergic pathways.[9]

  • Gastrointestinal Motility: Structurally related benzamide compounds have been investigated as gastroprokinetic agents, suggesting that this scaffold could influence gastrointestinal functions.[10]

The "discovery" in this context is therefore not of a natural product, but of a rationally designed molecule whose synthesis is enabled by reliable and well-understood chemical transformations. Its value lies in its potential to serve as a lead compound or a synthetic intermediate for more complex, biologically active molecules.

Conclusion

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a straightforward and efficient process that relies on established and robust chemical methodologies. The key steps involve the preparation of 3-ethoxy-4-methoxybenzaldehyde from isovanillin, followed by a highly selective reductive amination with cycloheptanamine. The choice of modern reagents like sodium triacetoxyborohydride ensures high yields and operational simplicity. This technical guide provides the necessary theoretical background and practical protocols for researchers to successfully synthesize this compound and similar analogs, which hold significant potential in the ongoing discovery of novel therapeutics.

References

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. [Link]

  • Cycloheptanone synthesis. Organic Chemistry Portal. [Link]

  • Cycloheptane synthesis. Organic Chemistry Portal. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • 1-Cycloheptanamine. ChemBK. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. PubMed. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry. [Link]

  • Compound: CYCLOHEPTANAMINE (CHEMBL1171864). ChEMBL - EMBL-EBI. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. ScienceDirect. [Link]

  • Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. PubMed. [Link]

  • Discoveries. NEDP. [Link]

  • 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. Taylor & Francis Online. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHOXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES. [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]

Sources

Methodological & Application

Application Note: Solvation Protocol for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a synthetic small molecule characterized by a lipophilic cycloheptane ring and a 3-ethoxy-4-methoxybenzyl moiety. This specific benzyl substitution pattern is a well-established pharmacophore in the design of Phosphodiesterase 4 (PDE4) inhibitors, such as the anti-inflammatory drug 1[1]. Due to its high lipophilicity, this compound exhibits poor aqueous solubility, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for in vitro cell culture assays.

DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice of hydrophobic molecules without donating hydrogen bonds, making it the universal solvent of choice for 2[2]. However, improper handling or excessive final concentrations of DMSO can induce localized solvent shock, alter cell proliferation, or cause 3[3]. This protocol provides a self-validating workflow to achieve complete solvation while maintaining cellular viability.

Physicochemical Properties & Solvation Parameters

Before initiating the protocol, it is critical to verify the salt form of the compound you are working with. The compound is commercially available as both a 4[4] and a 5[5]. The HBr salt has a higher molecular weight, which fundamentally changes the mass required to achieve a target molarity.

Table 1: Physicochemical Properties & Solvation Metrics

PropertyFree BaseHydrobromide (HBr) Salt
CAS Number 673446-42-9[4]1986483-85-5[5]
Molecular Formula C17H27NO2C17H27NO2 · HBr
Molecular Weight 277.40 g/mol [4]358.32 g/mol [5]
Mass required for 1 mL of 10 mM Stock 2.77 mg3.58 mg
Recommended Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO (≥99.9%)
Max Cell Culture DMSO Limit ≤ 0.1% (v/v)[2]≤ 0.1% (v/v)[2]

Mechanistic Context: PDE4 Inhibition Pathway

To understand the downstream phenotypic effects of this compound in cell culture, it is essential to contextualize its structural class. Molecules containing the 3-ethoxy-4-methoxybenzyl group typically act by inhibiting PDE4, thereby preventing the hydrolysis of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA) and CREB, which subsequently downregulates pro-inflammatory cytokines (e.g., TNF-α) while upregulating anti-inflammatory mediators[1].

PDE4_Pathway Compound N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP Intracellular cAMP Compound->cAMP Increases PDE4->cAMP Prevents degradation PKA PKA / CREB Activation cAMP->PKA Activates IL10 Anti-inflammatory Cytokines (e.g., IL-10) PKA->IL10 Upregulates TNFa Pro-inflammatory Cytokines (e.g., TNF-α) PKA->TNFa Downregulates

Figure 1: Proposed mechanistic pathway of 3-ethoxy-4-methoxybenzyl derivatives via PDE4 inhibition.

Step-by-Step Experimental Protocol

Preparation of 10 mM Master Stock

Causality Note: DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce the solubility of lipophilic compounds, leading to micro-precipitates. Always use sterile, anhydrous DMSO and minimize exposure to ambient air.

  • Equilibration: Allow the sealed vial containing N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing: Weigh the appropriate mass of the compound based on its specific salt form. For a 10 mM stock in 1 mL of DMSO:

    • Free Base: Weigh exactly 2.77 mg .

    • HBr Salt: Weigh exactly 3.58 mg .

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not dissolve completely, sonicate the vial in a room-temperature water bath for 2–5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Aliquoting: Divide the 10 mM master stock into 20–50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C (or -80°C for long-term stability). Avoid repeated freeze-thaw cycles, which can induce irreversible precipitation.

Serial Dilution and Cell Culture Application

Causality Note: Adding a 100% DMSO stock directly to a cell culture well causes a localized high-concentration "solvent shock" that can lyse cells instantly. The compound must be pre-diluted in culture media to ensure homogenous distribution. Furthermore, to avoid interfering with cell cycle progression, the final DMSO concentration must not exceed 0.1% (v/v)[2].

  • Thawing: Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure any micro-crystals formed during freezing are fully redissolved.

  • Intermediate Dilution (100X): Prepare a 100X intermediate solution in complete culture media. For example, to achieve a final assay concentration of 10 µM:

    • Add 1 µL of the 10 mM stock to 99 µL of pre-warmed complete culture media. (This yields a 100 µM solution containing 1% DMSO).

    • Mix thoroughly by pipetting up and down.

  • Final Application (1X): Add the intermediate solution to the cell culture well at a 1:10 ratio.

    • Add 10 µL of the 100X intermediate solution to 90 µL of media already present in the well.

    • Final Result: 10 µM compound concentration with exactly 0.1% DMSO (v/v).

Dilution_Workflow Powder Compound Powder (Free Base or HBr) Stock 10 mM Master Stock (100% DMSO) Powder->Stock DMSO Anhydrous DMSO (>99.9% purity) DMSO->Stock Add & Vortex Dilution 100X Intermediate (1% DMSO in Media) Stock->Dilution 1:100 Dilution (in Media) Cells Final Cell Culture (0.1% DMSO limit) Dilution->Cells 1:10 Dilution (into Well)

Figure 2: Step-by-step workflow for solvation and serial dilution to maintain safe DMSO limits.

Troubleshooting & Self-Validating Checks

  • Visual Inspection (The Tyndall Effect): After adding the intermediate dilution to the culture media, shine a laser pointer or bright light through the tube. If the beam path is highly visible (scattering), the compound has crashed out of solution (precipitated) as colloidal particles.

  • Resolution for Precipitation: If precipitation occurs upon addition to aqueous media, the compound is too lipophilic for the chosen concentration. You must either lower the final assay concentration (e.g., from 10 µM to 1 µM) or introduce a biocompatible surfactant (e.g., 0.05% Tween-20 or BSA) to the intermediate dilution to act as a carrier protein.

References

  • [5] Sigma-Aldrich. CAS 1986483-85-5 | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide. 5

  • [4] ChemNet. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (CAS 673446-42-9).4

  • [1] ACS Publications. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development. 1

  • [3] Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. 3

  • [2] Journal of Biotech Research. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. 2

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the analytical methodology and mechanistic rationale for the tandem mass spectrometry (MS/MS) fragmentation analysis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (C₁₇H₂₇NO₂). By leveraging Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), this protocol provides a highly specific, self-validating workflow for the identification and quantification of this secondary amine. The guide is designed for researchers in drug metabolism, synthetic chemistry, and forensic toxicology who require robust structural elucidation.

Mechanistic Rationale & Theoretical Framework

Ionization Strategy: ESI vs. EI

The choice of positive electrospray ionization (+ESI) over traditional 70 eV Electron Ionization (EI) is a critical first step. Under high-energy EI conditions, the molecular ion of benzylamines is notoriously unstable, often leading to rapid, uncontrolled degradation and a completely absent [M]⁺ peak 1. +ESI provides a "soft" ionization environment, yielding a highly stable protonated precursor ion [M+H]⁺ at m/z 278.21 .

The Causality of Benzylic Cleavage

During CID, the dominant fragmentation pathway is benzylic cleavage . While the C–N bond is intrinsically susceptible to heterolytic cleavage, this specific fragmentation is thermodynamically driven by the formation of the 3-ethoxy-4-methoxybenzyl cation (m/z 165.09) .

The causality behind this dominant base peak lies in electronic resonance: the electron-donating oxygen atoms of the 3-ethoxy and 4-methoxy groups strongly donate electron density into the aromatic ring. This stabilizes the empty p-orbital of the benzylic carbon after the neutral loss of cycloheptanamine (113 Da) 2. Because this transition requires minimal activation energy, it occurs readily at low collision energies (15–20 eV) 3.

Experimental Protocol: LC-ESI-MS/MS Workflow

Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the analytical run, this protocol operates as a self-validating system.

  • System Suitability Injection: Before analyzing the target compound, inject a standardized benzylamine reference (e.g., 3,4-dihydroxybenzylamine, 100 ng/mL). The system is validated only if the SST demonstrates a signal-to-noise (S/N) ratio > 100:1 for its primary benzylic transition and a mass accuracy deviation of < 5 ppm.

  • Carryover Nullification: A solvent blank (50:50 Water:Acetonitrile) must immediately precede the analyte injection. The blank must show an MS/MS baseline devoid of the m/z 278.21 → 165.09 transition to definitively rule out carryover artifacts.

Sample Preparation
  • Diluent Choice: Dissolve the analyte in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring complete protonation of the secondary amine in solution prior to droplet desolvation. The concentration is kept low (100 ng/mL) to prevent detector saturation and minimize the formation of [2M+H]⁺ dimers, which artificially suppress the primary precursor ion signal.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics within the stationary phase, yielding sharper peaks).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B for 1 min equilibration. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (+ESI-MRM Mode)
  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2.0 × 10⁻³ mbar)

Quantitative Data & Fragmentation Analysis

To optimize the Multiple Reaction Monitoring (MRM) method, collision energies (CE) must be carefully tuned. Applying excessive CE will cause the primary m/z 165.09 fragment to immediately degrade into secondary fragments, reducing the sensitivity of the primary quantifier transition.

Table 1: Optimized CID Parameters and Product Ion Assignments

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Identity / Neutral LossRelative AbundanceFunction
278.21 165.09 15 - 20[C₁₀H₁₃O₂]⁺ / Loss of C₇H₁₅N100% (Base Peak)Quantifier
278.21 137.06 25 - 30[C₈H₉O₂]⁺ / Loss of C₂H₄35%Qualifier 1
278.21 150.07 25 - 30[C₉H₁₀O₂]⁺ / Loss of CH₃•15%Qualifier 2
278.21 112.11 35 - 40[C₇H₁₄N]⁺ / Cycloheptaniminium10%Structural Confirmation

Secondary Fragmentation Analysis: Once the m/z 165.09 cation is formed, higher collision energies trigger the fragmentation of the alkoxy substituents 4. The ethoxy group readily undergoes a neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, yielding the m/z 137.06 fragment. Concurrently, the methoxy group can undergo homolytic cleavage to lose a methyl radical (CH₃•, 15 Da), generating the m/z 150.07 fragment.

Fragmentation Pathway Visualization

G M [M+H]+ m/z 278.21 Protonated Precursor F1 [C10H13O2]+ m/z 165.09 3-ethoxy-4-methoxybenzyl cation M->F1 Benzylic Cleavage (- C7H15N, 113 Da) F2 [C7H14N]+ m/z 112.11 Cycloheptaniminium ion M->F2 Alternative Cleavage (- C10H14O2, 166 Da) F3 [C8H9O2]+ m/z 137.06 Loss of C2H4 (Ethylene) F1->F3 - C2H4 (28 Da) from ethoxy F4 [C9H10O2]+ m/z 150.07 Loss of CH3 (Methyl radical) F1->F4 - CH3 (15 Da) from methoxy

Fig 1: CID fragmentation pathway of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine ([M+H]+ m/z 278).

References

  • Benchchem Technical Support. N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns. Benchchem. 1

  • R. G. Cooks et al. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed (NIH).2

  • F. Turecek et al. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed (NIH). 3

  • ACS Publications. Sequential Extraction and Characterization of Lignin-Derived Compounds from Thermochemically Processed Biorefinery Lignins. Energy & Fuels. 4

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Chemical Context

The structural verification of secondary amines containing both alicyclic and functionally decorated aromatic systems is a critical step in pharmaceutical quality control and lead optimization. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (Chemical Formula: C₁₇H₂₇NO₂) presents a unique analytical challenge due to the overlapping aliphatic signals of the cycloheptyl ring and the subtle electronic effects of the 3-ethoxy and 4-methoxy substituents on the aromatic core.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. By integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish an unambiguous resonance assignment protocol. The methodology described herein not only identifies the target molecule but inherently validates its own data integrity through orthogonal cross-correlation, adhering to established guidelines for quantitative and qualitative NMR [1].

Experimental Design and Causality

A self-validating NMR protocol requires that every structural hypothesis generated by 1D data is independently confirmed by 2D connectivity.

Sample Preparation Protocol

Causality: High-resolution NMR demands exceptional magnetic field homogeneity. Particulate matter or paramagnetic impurities cause severe line broadening and disrupt deuterium locking [2].

  • Solvent Selection: Chloroform-d (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar secondary amines, while TMS provides a universal primary reference standard (δ 0.00 ppm) [2].

  • Concentration: Weigh precisely 5.0 mg of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. Dissolve in 0.6 mL of CDCl₃. Rationale: A concentration of ~25 mM provides an optimal signal-to-noise (S/N) ratio for ¹H NMR within minutes, while allowing sufficient ¹³C sensitivity for overnight 2D HMBC acquisition without concentration-dependent aggregation [3].

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to eliminate micro-particulates.

Acquisition Parameters

Causality: To capture the slow relaxation times (T₁) of quaternary carbons and ensure quantitative reliability, acquisition parameters must be carefully calibrated [1].

  • ¹H NMR (500 MHz): 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s.

  • ¹³C NMR (125 MHz): 1024 scans, 30° pulse angle, D1 of 2.0 s. Proton decoupling (WALTZ-16) is applied to simplify the spectra to singlets.

  • 2D HSQC/HMBC: Optimized for ¹J_CH = 145 Hz (HSQC) and ⁿJ_CH = 8 Hz (HMBC) to capture direct and long-range carbon-proton connectivities, respectively.

Structural Elucidation Workflow

1D ¹H and ¹³C Analysis

The ¹H NMR spectrum is divided into three distinct regions:

  • Aliphatic Region (1.20 - 2.80 ppm): The cycloheptyl ring presents a complex multiplet structure due to equatorial and axial proton environments. The methine proton (H-1') attached to the amine nitrogen is the most deshielded alicyclic signal. The ethoxy methyl group (-CH₃) appears as a distinct triplet.

  • Heteroatom-Adjacent Region (3.70 - 4.20 ppm): The methoxy group (-OCH₃), the ethoxy methylene (-OCH₂-), and the benzylic methylene (-CH₂-N) appear here. The benzylic protons typically present as a sharp singlet due to the lack of adjacent coupling partners.

  • Aromatic Region (6.70 - 7.00 ppm): The 1,3,4-trisubstitution pattern of the benzene ring yields an ABX spin system (ortho, meta, and para coupling).

2D NMR Self-Validation

To prevent assignment errors, 2D NMR is used to lock the structural fragments together:

  • COSY: Validates the connectivity within the cycloheptyl ring and confirms the ethyl group spin system (triplet-quartet relationship).

  • HMBC: The critical self-validation step. The benzylic protons must show ³J_CH correlations to the aromatic carbons C-2 and C-6, as well as to the cycloheptyl C-1' carbon, proving the linkage between the two main structural domains. Furthermore, the methoxy protons will show a ³J_CH correlation specifically to C-4, and the ethoxy methylene protons to C-3, unambiguously assigning the regiochemistry of the alkoxy groups.

Quantitative Data Presentation

The following table summarizes the expected NMR assignments based on the self-validating 1D and 2D data integration.

Table 1: NMR Spectral Assignments for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in CDCl₃

Structural Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (³J_CH)
Aromatic Core
C-1 (Quaternary)--~133.0Benzylic CH₂
C-2 (CH)6.85d, J = 1.8 Hz, 1H~113.5Benzylic CH₂
C-3 (C-O-Et)--~148.0Ethoxy CH₂
C-4 (C-O-Me)--~149.5Methoxy CH₃
C-5 (CH)6.80d, J = 8.1 Hz, 1H~111.0-
C-6 (CH)6.75dd, J = 8.1, 1.8 Hz, 1H~120.5Benzylic CH₂
Linkers & Substituents
Benzylic CH₂3.75s, 2H~51.0C-1, C-2, C-6, Cycloheptyl C-1'
Methoxy CH₃3.85s, 3H~56.0C-4
Ethoxy CH₂4.10q, J = 7.0 Hz, 2H~64.5C-3
Ethoxy CH₃1.45t, J = 7.0 Hz, 3H~14.8Ethoxy CH₂
Cycloheptyl Ring
C-1' (CH-N)2.65m, 1H~58.0Benzylic CH₂
C-2', C-7' (CH₂)1.80m, 4H~34.5C-1'
C-3', C-4', C-5', C-6'1.40 - 1.70m, 8H~24.0 - 28.0-
Amine NH1.60br s, 1H (exchangeable)--

(Note: Chemical shifts are representative approximations expected for this specific structural environment).

Methodological Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR characterization process.

NMR_Workflow Start Sample Preparation (5 mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C to identify functional groups) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Processing & Multi-nuclear Cross-Correlation Acq2D->Analysis Validation Regiochemical Validation (HMBC confirms linkage of benzyl and cycloheptyl groups) Analysis->Validation

Caption: Self-validating NMR workflow from sample preparation to structural confirmation.

References

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate / IUPAC Technical Report. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

The Strategic Utility of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine emerges as a highly valuable, yet underexplored, secondary amine scaffold. Its structure thoughtfully combines two key motifs: the cycloheptyl group, which imparts lipophilicity and a three-dimensional character beneficial for exploring protein binding pockets, and the 3-ethoxy-4-methoxybenzyl moiety. This particular substitution pattern on the aromatic ring is a well-established pharmacophore found in a class of potent anti-inflammatory agents known as phosphodiesterase 4 (PDE4) inhibitors.[1][2][3]

The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has proven to be a successful strategy for treating inflammatory diseases such as psoriasis and psoriatic arthritis.[1] The oral PDE4 inhibitor Apremilast, for instance, prominently features the 1-(3-ethoxy-4-methoxyphenyl) core, highlighting the significance of this structural element in achieving high-affinity binding and therapeutic efficacy.[4][5][6]

This guide provides a comprehensive overview of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine as a chemical building block. We will detail its synthesis, physicochemical properties, and present validated, step-by-step protocols for its application in key synthetic transformations. The causality behind experimental choices will be explained, offering researchers, scientists, and drug development professionals the foundational knowledge to leverage this versatile intermediate in their synthetic programs.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is essential for its effective use. The key data for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine are summarized below.

PropertyValueSource
CAS Number 673446-42-9[7]
Molecular Formula C₁₇H₂₇NO₂[7]
Molecular Weight 277.40 g/mol [7]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid-
Density (Calculated) 1.022 g/cm³[7]
Boiling Point (Calculated) 389.5 °C at 760 mmHg[7]
Flash Point (Calculated) 168.1 °C[7]
Refractive Index (Calculated) 1.522[7]
InChI 1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3[7]
SMILES CCOCc1ccc(CNC2CCCCCC2)cc1OC[7]

Synthesis Protocols

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is most efficiently achieved via a two-stage process: the preparation of the key aldehyde precursor followed by a reductive amination reaction.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination Isovanillin Isovanillin Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Aldehyde   NaOH (aq) Phase-Transfer Catalyst   25 °C, 4h Bromoethane Bromoethane Bromoethane->Aldehyde Final_Product N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine Aldehyde->Final_Product   DCM or MeOH NaBH(OAc)₃   Room Temp, 2-24h Cycloheptanamine Cycloheptanamine Cycloheptanamine->Final_Product

Caption: Synthetic workflow for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from established industrial methods utilizing a phase-transfer catalyzed ethylation of isovanillin.[8][9] This approach is favored for its high yield, safety, and use of water as a solvent, aligning with green chemistry principles.

Reaction Scheme: (Self-generated image, structure verified with PubChem CID 244728)

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Bromoethane (EtBr)

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser (optional, if slight heating is applied)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reactant Setup: In a round-bottom flask of appropriate size, dissolve sodium hydroxide (1.05 eq.) in deionized water (approx. 3 mL per gram of isovanillin).

  • To the stirred aqueous solution, add isovanillin (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.05 eq.), and bromoethane (1.1 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (approx. 25 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isovanillin spot.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water.

  • Alternatively, if the product does not fully precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or EtOAc (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity (>99%).[8] If necessary, it can be recrystallized from ethanol/water to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white solid.

Characterization of 3-Ethoxy-4-methoxybenzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, -CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.8 Hz, 1H, Ar-H), 6.97 (d, J=8.2 Hz, 1H, Ar-H), 4.18 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.92 (s, 3H, -OCH₃), 1.48 (t, J=7.0 Hz, 3H, -OCH₂CH₃).[10]

  • IR (KBr, cm⁻¹): ~2980 (C-H), 1680 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1270, 1140 (C-O, ether).[11]

  • MS (EI): m/z (%) 180 (M⁺), 151, 123.[12]

Part 2: Synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

This protocol employs reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and broad applicability in C-N bond formation. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that can be used in a one-pot procedure without the need to pre-form and isolate the imine intermediate.

Reaction Scheme: alt text (Self-generated image)

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq.)

  • Cycloheptanamine (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for work-up and purification

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq.) and cycloheptanamine (1.1 eq.) in an anhydrous solvent such as DCM or MeOH.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. For less reactive amines or to drive the equilibrium, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Expected Characterization Data:

  • ¹H NMR: Expect signals for the aromatic protons (~6.8-6.9 ppm), the benzylic methylene protons (-CH₂-N, singlet or AB quartet ~3.7 ppm), the methoxy group (singlet ~3.8 ppm), the ethoxy group (quartet ~4.1 ppm and triplet ~1.4 ppm), and a complex series of multiplets for the cycloheptyl protons, including the N-CH proton (~2.5-3.0 ppm) and the aliphatic methylenes (~1.4-1.8 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons (~111-149 ppm), benzylic carbon (~50-55 ppm), methoxy carbon (~56 ppm), ethoxy carbons (~64, 15 ppm), and the cycloheptyl carbons (~25-58 ppm).

  • IR (thin film, cm⁻¹): Expect characteristic peaks for N-H stretching (~3300-3400, weak), C-H stretching (~2850-2950), aromatic C=C stretching (~1515, 1590), and C-O ether stretching (~1260, 1140).

  • HRMS (ESI-TOF): Calculated for C₁₇H₂₈NO₂ [M+H]⁺: 278.2115. Found: (To be determined experimentally).

Application Protocols: Leveraging the Secondary Amine

The true utility of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine lies in the reactivity of its secondary amine nitrogen. This site provides a convenient handle for introducing molecular diversity through N-acylation and N-alkylation reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application Workflow

Application_Workflow cluster_0 N-Acylation cluster_1 N-Alkylation Start N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine Acyl_Chloride R-COCl / (R-CO)₂O Alkyl_Halide R'-X (e.g., R'-Br) Amide_Product Amide Derivatives Acyl_Chloride->Amide_Product  Base (e.g., Et₃N) DCM, 0°C to RT Tertiary_Amine Tertiary Amine Derivatives Alkyl_Halide->Tertiary_Amine  Base (e.g., K₂CO₃) DMF, 60°C

Caption: Key applications of the building block in derivatization.

Protocol 1: Exemplary N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation for converting amines into stable amides, a common functional group in pharmaceuticals.[10] This protocol details a standard procedure using an acyl chloride.

Reaction Scheme: (Self-generated image)

Materials:

  • N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (1.0 eq.)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Protocol:

  • Setup: Dissolve N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq.).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Protocol 2: Exemplary N-Alkylation with an Alkyl Halide

N-alkylation of the secondary amine yields a tertiary amine, which can significantly alter the compound's basicity, polarity, and pharmacological activity. This protocol is based on well-established methods for amine alkylation.

Reaction Scheme: (Self-generated image)

Materials:

  • N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (1.0 eq.)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Water, Ethyl acetate (EtOAc) or Diethyl ether

  • Brine, Anhydrous Na₂SO₄

Protocol:

  • Setup: In a round-bottom flask, suspend N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (1.0 eq.) and powdered potassium carbonate (3.0 eq.) in anhydrous DMF.

  • Addition: Add the alkyl halide (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture in an oil bath at 60-80 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract with ethyl acetate or ether (3x volume).

  • Isolation: Combine the organic extracts, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary amine by flash column chromatography.

Conclusion and Outlook

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine represents a valuable and strategically designed building block for modern synthetic and medicinal chemistry. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent derivatization. The incorporation of the PDE4-targeting 3-ethoxy-4-methoxybenzyl pharmacophore with a lipophilic cycloheptylamino moiety offers a promising starting point for the development of novel therapeutics. By applying the fundamental N-acylation and N-alkylation reactions described, researchers can rapidly generate libraries of analogues for biological screening, accelerating the discovery of new chemical entities with potential applications in treating inflammatory and other diseases.

References

  • Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production . Pharmaffiliates. Available at: [Link]

  • Preparation of a synthetic intermediate of Apremilast . ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug . Organic Process Research & Development, 25(8), 1757-1773. Available at: [Link]

  • CN104447445A - Preparation method for synthesizing apremilast intermediate. Google Patents.
  • CN105622380A - Preparation method of Apremilast and intermediate. Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions . Available at: [Link]

  • Protecting Groups . University of Windsor. Available at: [Link]

  • Multifunctional biocatalyst for conjugate reduction and reductive amination . University of Manchester. Available at: [Link]

  • Protection of Alcohol by Ether . SynArchive. Available at: [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. Available at: [Link]

  • 3-ETHOXY-4-METHOXYBENZALDEHYDE . Global Substance Registration System. Available at: [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones . Journal of Organic Chemistry, 37(10), 1673-1674. Referenced in: Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

  • Selective mono-alkylation of N-methoxybenzamides . Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O . Iranian Chemical Society. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . Molecules, 22(9), 1465. Available at: [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl . The Journal of Organic Chemistry, 83(15), 8855-8862. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives . DiVA portal. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides . Organic Syntheses. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS . HETEROCYCLES, 102(9). Available at: [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols. Google Patents.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes . Molecules, 25(14), 3291. Available at: [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles . Semantic Scholar. Available at: [Link]

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses . The Journal of Clinical and Aesthetic Dermatology, 18(7), 18-21. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . Molecules, 15(6), 4260-4267. Available at: [Link]

  • WO2013021021A1 - Novel soft pde4 inhibitors. Google Patents.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) . Available at: [Link]

  • Amines → Alkyls in 10 Minutes . Synthesis Spotlight. Available at: [Link]

  • PDE4 Inhibitors . MDPI Encyclopedia. Available at: [Link]

  • Perry, M. J., et al. (2005). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors . Journal of Medicinal Chemistry, 48(4), 1237-43. Available at: [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration . Bioorganic & Medicinal Chemistry, 23(17), 5711-5724. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide . Available at: [Link]

Sources

formulation strategies for delivering N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Formulation Rationale

The transition of novel small molecules from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a highly lipophilic secondary amine. Its structural hallmark—the 3-ethoxy-4-methoxybenzyl moiety—is a classic pharmacophore known to selectively target and inhibit Phosphodiesterase 4 (PDE4) [1].

While this pharmacophore drives potent anti-inflammatory activity by elevating intracellular cyclic AMP (cAMP) [2], the addition of the bulky, lipophilic cycloheptyl ring renders the free base poorly soluble in physiological buffers (pH 7.4). Consequently, administering this compound in vivo without an optimized vehicle leads to erratic gastrointestinal absorption, rapid precipitation following intravenous (IV) injection, and high inter-subject pharmacokinetic (PK) variability [3].

This Application Note provides a comprehensive, causality-driven guide to formulating N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine for preclinical efficacy and PK studies. We detail two distinct strategies: a Cosolvent/Micellar System for rapid systemic exposure, and a Liposomal Delivery System for targeted tissue distribution.

Physicochemical Profiling & Vehicle Selection

Before selecting a formulation strategy, it is critical to map the compound's physicochemical properties to specific delivery barriers.

Table 1: Physicochemical Properties & Formulation Impact
PropertyEstimated ValueFormulation Impact & Causality
Molecular Weight 277.4 g/mol (Free base)Favorable for passive membrane diffusion; easily accommodated within lipid bilayers.
LogP (Lipophilicity) ~3.8 – 4.5Highly lipophilic. Will precipitate in pure aqueous media. Requires organic cosolvents, surfactants, or lipid carriers for solubilization.
pKa (Secondary Amine) ~9.5Ionized at acidic pH. Can be formulated as a hydrobromide (HBr) salt, but the lipophilic bulk may still cause "salting out" at physiological pH (7.4).
Target Localization Intracellular (PDE4)The vehicle must release the drug into systemic circulation in a state that allows rapid partitioning across target cell membranes.
Table 2: Preclinical Vehicle Selection Matrix
Vehicle StrategyTypical CompositionPreferred RouteAdvantagesDisadvantages
Cosolvent / Micellar 10% PEG400, 5% Tween 80, 85% SalineIV, IP, POSimple preparation; immediate systemic exposure; high dose linearity.Risk of precipitation upon rapid blood dilution; potential surfactant toxicity.
Liposomal Carrier DPPC : Chol : DSPE-PEG2000 (Molar 65:30:5)IVProlonged circulation; targeted delivery to inflamed tissues (EPR effect).Complex preparation; lower maximum drug loading capacity.
Nanosuspension 0.5% CMC, 0.1% Tween 80 in WaterPOHigh dose capacity; avoids organic solvent toxicity [4].Requires media milling equipment; slower onset of action.

Pharmacological Rationale: The PDE4 Signaling Axis

To understand why intracellular delivery is critical for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, one must look at its mechanism of action. By inhibiting PDE4, the compound prevents the hydrolysis of cAMP, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB). This cascade ultimately downregulates pro-inflammatory cytokines (e.g., TNF-α) [2].

PDE4Pathway Drug N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine PDE4 PDE4 Enzyme (Active) Drug->PDE4 Inhibits cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Anti-inflammatory Response CREB->Cytokines Gene Transcription

Figure 1: Putative PDE4 inhibition signaling pathway driven by the 3-ethoxy-4-methoxybenzyl pharmacophore.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and built-in quality control checks to ensure the formulation is viable for in vivo use [3].

Protocol A: Cosolvent/Micellar Solution for Systemic PK (IV/IP)

Objective: Solubilize the compound at 2 mg/mL for intravenous or intraperitoneal dosing in rodents. Vehicle: 10% PEG400 / 5% Tween 80 / 85% Sterile Saline (v/v/v).

Step-by-Step Methodology:

  • API Weighing & Primary Solubilization:

    • Action: Weigh 20 mg of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (free base or HBr salt). Add 1.0 mL of PEG400. Vortex for 2 minutes and sonicate in a water bath at 37°C until completely clear.

    • Causality: PEG400 acts as a water-miscible organic solvent. Its low dielectric constant disrupts the crystal lattice of the lipophilic compound, achieving primary solubilization without the use of highly toxic solvents like DMSO.

  • Surfactant Addition:

    • Action: Add 0.5 mL of Tween 80 to the PEG400/drug mixture. Vortex vigorously for 1 minute.

    • Causality: Tween 80 is a non-ionic surfactant. Adding it before the aqueous phase ensures that the drug is intimately coated by surfactant molecules. When water is introduced, Tween 80 will spontaneously form micelles, trapping the drug in the hydrophobic core and preventing precipitation.

  • Aqueous Titration:

    • Action: While continuously vortexing the mixture, add 8.5 mL of sterile saline (0.9% NaCl) dropwise (approx. 1 mL/min).

    • Causality: Dropwise addition prevents localized supersaturation at the solvent-water interface, which is the primary cause of irreversible API nucleation and precipitation.

  • Self-Validation Check:

    • Visual: The solution must be optically clear. Any opalescence indicates micellar aggregation or drug precipitation.

    • DLS (Dynamic Light Scattering): Measure the hydrodynamic radius. Acceptable micelle size is < 20 nm.

    • Stability: Let sit at room temperature for 4 hours (typical duration of a dosing session). Re-inspect visually prior to drawing into syringes.

Protocol B: PEGylated Liposomes for Targeted Delivery

Objective: Encapsulate the compound in a lipid nanoparticle to prolong circulation half-life and target inflamed tissues via the Enhanced Permeability and Retention (EPR) effect [5].

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Action: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5, total lipid 20 mg/mL) and 2 mg/mL of the drug in 5 mL of Chloroform/Methanol (2:1 v/v).

    • Causality: Co-dissolving ensures homogenous mixing of the lipophilic drug within the lipid acyl chains. Cholesterol is included to rigidify the bilayer, preventing premature drug leakage in vivo.

  • Solvent Evaporation:

    • Action: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure for 1 hour, followed by vacuum desiccation overnight.

    • Causality: This creates a uniform, ultra-thin lipid-drug film, maximizing the surface area for efficient hydration and encapsulation.

  • Hydration:

    • Action: Hydrate the film with 10 mL of pre-warmed (50°C) Phosphate Buffered Saline (PBS, pH 7.4). Rotate at 150 rpm for 45 minutes.

    • Causality: Hydrating above the phase transition temperature (Tc) of DPPC (41°C) ensures the lipids are in a fluid state, allowing them to self-assemble into multilamellar vesicles (MLVs) containing the drug.

  • Extrusion (Sizing):

    • Action: Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder at 50°C.

    • Causality: Extrusion shears the large, heterogeneous MLVs into uniform Small Unilamellar Vesicles (SUVs). Sizing below 150 nm is critical to evade rapid clearance by the Reticuloendothelial System (RES)[5].

  • Self-Validation Check (Encapsulation Efficiency):

    • Action: Remove unencapsulated drug using a Sephadex G-25 size exclusion column. Lyse a fraction of the purified liposomes with 1% Triton X-100 and quantify the drug via HPLC.

    • Formula:EE% = (Drug in purified liposomes / Total drug added) × 100. Target EE% > 85%.

Formulation Workflow & Decision Logic

The following diagram illustrates the logical flow from API characterization to final in vivo dosing, highlighting the parallel paths based on the desired preclinical outcome.

FormulationWorkflow A API: N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine B Physicochemical Profiling (LogP ~4.0, Basic pKa) A->B C Cosolvent/Micellar System (PEG400/Tween80/Saline) B->C Systemic PK D Lipid Nanoparticle (LNP) (Thin-Film Hydration) B->D Targeted Efficacy E Validation: DLS & HPLC (Size < 150nm, EE > 85%) C->E D->E F In Vivo Preclinical Dosing (IV, IP, or PO) E->F

Figure 2: Decision logic and validation workflow for preclinical formulation development.

References

  • Title: Apremilast: A PDE4 inhibitor for the treatment of psoriatic arthritis Source: Expert Review of Clinical Immunology URL: [Link] [1]

  • Title: Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis Source: British Journal of Pharmacology URL: [Link] [2]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech URL: [Link] [3]

  • Title: Nanosizing for oral and parenteral drug delivery: A perspective on formulating poorly-water soluble compounds using wet media milling technology Source: Advanced Drug Delivery Reviews URL: [Link] [4]

  • Title: A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology Source: International Journal of Pharmaceutics URL: [Link] [5]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In drug discovery and assay development, handling highly lipophilic secondary amines like N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine presents a significant biophysical challenge. This compound features a bulky cycloheptyl ring and a di-ether substituted benzyl group, conferring a high partition coefficient (LogP) and minimal hydrogen-bonding potential.

When introduced into aqueous biological buffers, such compounds frequently undergo rapid solvent-shift precipitation. This phenomenon is a leading cause of assay artifacts, including underestimated biological activity, flat dose-response curves, and erratic high-throughput screening (HTS) readouts[1].

This guide is designed to provide you with field-proven, mechanistically sound strategies to overcome these solubility barriers, ensuring that your biological assays yield robust, reproducible, and true-to-target data.

Troubleshooting Matrix: Identifying and Resolving Solubility Artifacts

Before altering your formulation, it is critical to diagnose the specific biophysical failure occurring in your assay. The table below summarizes quantitative thresholds and causality-driven solutions for common solubilization strategies.

Solubilization StrategyMax Final Concentration in AssayTypical Solubility EnhancementCytotoxicity Risk (Cell-Based)Mechanistic Limitation
100% DMSO Stock (Diluted) ≤ 0.5% (v/v)1x (Baseline)High if >1%Solvent shift causes rapid micro-precipitation in aqueous media.
HBr Salt Formation N/A10x - 50xLowDependent on pH of the assay buffer; may revert to free base at pH > 8.
HP-β-CD (20% w/v) ≤ 2% (w/v) CD100x - 500xVery LowRequires thermodynamic equilibration; bulky compounds may not fit the cavity.
Tween-80 / Micelles ≤ 0.1% (v/v)50x - 100xModerateSurfactants can disrupt cell membranes and denature target proteins.

Frequently Asked Questions (FAQs)

Q1: Why does N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine precipitate when diluted from DMSO into PBS? A1: This is driven by a phenomenon known as "solvent shift." The compound is highly lipophilic and relies on the low dielectric constant of DMSO to remain solvated. When diluted into an aqueous buffer (PBS), the dielectric constant of the medium increases sharply. The compound's hydrophobic bulk cannot form favorable hydrogen bonds with water, leading to a thermodynamically unstable supersaturated state. This rapidly resolves via nucleation and precipitation, often forming colloidal aggregates[1].

Q2: Should I purchase the free base (CAS 673446-42-9) or the hydrobromide salt (CAS 1986483-85-5)? A2: Always opt for the hydrobromide (HBr) salt for biological assays. Salt formation introduces an ionizable pair that significantly lowers the crystal lattice energy and increases the polarity of the solid state. This modification fundamentally alters the dissolution thermodynamics, providing a substantial improvement in the intrinsic dissolution rate compared to the neutral free base[2].

Q3: How do I know if my compound has precipitated if my assay buffer looks clear? A3: Micro-precipitation often forms colloidal aggregates that are invisible to the naked eye but severely disrupt assays by sequestering the compound or causing false-positive readouts via light scattering. To self-validate your solution, use a laser pointer to check for Tyndall scattering (a visible beam path indicates colloids). Alternatively, centrifuge the sample at 10,000 x g for 10 minutes and quantify the supernatant via LC-MS to confirm the actual dissolved concentration[3].

Decision Workflows and Mechanistic Pathways

Selecting the right solubilization strategy depends entirely on the biological constraints of your assay. Use the decision tree below to guide your experimental design.

SolubilizationDecisionTree Start Determine Assay Type CellFree Cell-Free / Biochemical Start->CellFree CellBased Cell-Based / In Vivo Start->CellBased DMSO Use ≤5% DMSO or Co-solvents CellFree->DMSO ToxicityCheck Is DMSO toxicity a concern? (<0.5%) CellBased->ToxicityCheck SaltForm Use HBr Salt Form (CAS 1986483-85-5) ToxicityCheck->SaltForm No Cyclodextrin Use HP-β-CD Inclusion Complex ToxicityCheck->Cyclodextrin Yes

Caption: Decision tree for selecting a solubilization strategy based on assay type and toxicity limits.

If you must utilize complexation or micellar entrapment, understanding the molecular mechanism is crucial for troubleshooting. Cyclodextrins rely on host-guest thermodynamics, whereas surfactants rely on achieving the critical micelle concentration (CMC).

Mechanism Compound Lipophilic Compound (Poorly Soluble) CD Cyclodextrin (HP-β-CD) Hydrophobic Cavity Compound->CD Host-Guest Interaction Micelle Surfactant (Tween 80) Amphiphilic Micelle Compound->Micelle Hydrophobic Entrapment Complex Inclusion Complex (Water Soluble) CD->Complex MicelleSol Micellar Solution (Water Soluble) Micelle->MicelleSol

Caption: Mechanistic pathways of aqueous solubilization via cyclodextrin inclusion and micelle formation.

Validated Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms non-covalent host-guest inclusion complexes. The hydrophobic cavity encapsulates the lipophilic cycloheptyl or benzyl moiety of the compound, while the hydrophilic exterior ensures aqueous compatibility, preventing precipitation without altering the compound's chemical structure[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4). Ensure complete dissolution of the cyclodextrin before proceeding.

  • Compound Addition: Weigh the N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (preferably the HBr salt). Gradually add the solid compound to the HP-β-CD solution under continuous vortexing.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The slight thermal energy helps overcome the activation barrier for the endothermic inclusion process.

  • Equilibration: Transfer the vial to an orbital shaker and agitate at room temperature for 24–48 hours. Crucial Step: Host-guest complexation is an equilibrium process; rushing this step will result in incomplete solubilization.

  • Self-Validation (Filtration): Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved aggregates.

  • Quantification: Never assume 100% encapsulation. Quantify the final dissolved concentration in the filtrate using HPLC-UV or LC-MS against a standard curve prepared in 100% organic solvent.

Protocol B: Step-Wise Co-Solvent Dilution (DMSO/Buffer)

Causality: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes a drastic, localized drop in the dielectric constant, triggering instantaneous nucleation. A step-wise dilution minimizes the supersaturation gradient, keeping the compound kinetically trapped in solution long enough to complete the assay[1].

Step-by-Step Methodology:

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Store desiccated at -20°C.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in a 50% DMSO / 50% Assay Buffer mixture.

  • Rapid Mixing: Vortex immediately upon addition to prevent localized pooling of the organic phase, which acts as a nucleation seed.

  • Final Assay Dilution: Perform the final dilution into the working assay buffer (e.g., to a final concentration of 10 µM). Ensure the final DMSO concentration remains ≤0.5% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays[4].

  • Self-Validation (Optical Check): Shine a 532 nm (green) laser pointer through the final assay well or tube. If the beam path is visible (Tyndall effect), colloidal aggregates have formed, and the data from this well must be discarded.

References

  • Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings Source: Advanced Drug Delivery Reviews / ResearchGate URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today / ResearchGate URL:[Link]

  • Cyclodextrins: structure, physicochemical properties and pharmaceutical applications Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine .

As a lipophilic secondary amine, this compound is highly susceptible to secondary interactions within reversed-phase high-performance liquid chromatography (RP-HPLC). The following sections deconstruct the physical chemistry behind these interactions and provide self-validating workflows to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine exhibit severe peak tailing on standard C18 columns? A: This compound presents a classic dual-retention challenge. The bulky lipophilic backbone (the cycloheptyl ring and substituted benzyl group) interacts predictably with the C18 stationary phase via hydrophobic partitioning. However, the secondary amine (pKa ~9.5) remains protonated and positively charged at a neutral to slightly acidic pH. Simultaneously, conventional silica-based columns possess residual surface silanol groups (-SiOH). When the mobile phase pH exceeds 3.0, these silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). The electrostatic attraction between your cationic amine and the anionic silanols creates a secondary ion-exchange mechanism[1]. Because the kinetics of this ion-exchange are significantly slower than primary hydrophobic partitioning, a fraction of the analyte molecules lag behind the main peak, manifesting as an asymmetric tail[2].

Q2: How do I definitively isolate chemical silanol interactions from physical hardware issues? A: A fundamental rule of chromatography troubleshooting is to never optimize chemistry on faulty hardware. Peak tailing can also arise from physical defects such as extra-column dead volume, a partially blocked frit, or a void at the head of the column[3]. To validate the root cause, inject a neutral, highly lipophilic marker (e.g., toluene) under your current conditions. Because neutral markers cannot undergo ion-exchange with silanols, their peak shape is entirely dependent on the physical integrity of the flow path. If the neutral marker is perfectly symmetrical (Asymmetry Factor As​<1.2 ) but your amine tails, the issue is chemical. If the neutral marker also tails, you have a physical hardware issue that must be addressed before adjusting the mobile phase[3].

Q3: What is the most robust mobile phase strategy to eliminate this chemical tailing? A: The most effective approach is to manipulate the mobile phase pH to ensure that only one of the interacting species is ionized:

  • Low pH Strategy (pH < 3.0): By adding 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH drops to ~2.0. At this pH, the surface silanols are fully protonated and neutral (-SiOH), effectively shutting down the ion-exchange pathway[1]. The amine remains protonated, but it now elutes via pure reversed-phase partitioning.

  • High pH Strategy (pH > 10.5): By using a buffer like ammonium bicarbonate adjusted with ammonium hydroxide, the mobile phase pH exceeds the pKa of the amine. The amine becomes deprotonated and neutral, eliminating its ability to interact with the negatively charged silanols. Note: This requires a specialized base-resistant column, such as an Ethylene-Bridged Hybrid (BEH) particle, as standard silica dissolves above pH 8.0[1].

Q4: I am using LC-MS and cannot use TFA or high pH. What are my alternatives? A: TFA causes severe ion suppression in mass spectrometry, and high pH may degrade standard silica columns. If you are restricted to MS-friendly, mid-pH buffers, you can employ a competitive silanol blocker. Adding a small, highly basic amine like Triethylamine (TEA) at 10 mM to the mobile phase saturates the active silanol sites[3]. Because TEA is small and present in vast excess, it outcompetes the bulky N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine for the acidic silanols[2]. Alternatively, migrating to a modern "Type B" high-purity silica column or a Charged Surface Hybrid (CSH) column—which carries a slight positive surface charge to repel basic analytes—can resolve the issue without complex additives[4].

Part 2: Diagnostic Workflow

The following logic tree outlines the decision-making process for identifying and resolving peak tailing for basic analytes.

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) Marker Inject Neutral Marker (e.g., Toluene) Start->Marker Decision Does the Neutral Marker Tail? Marker->Decision Hardware Hardware Issue Inspect frits, fittings, and column void Decision->Hardware  Yes Chemical Chemical Issue Amine-Silanol Interaction Decision->Chemical  No Success Resolution Achieved Symmetrical Peak (As < 1.2) Hardware->Success LowPH Low pH Strategy 0.1% TFA (pH < 3) Chemical->LowPH HighPH High pH Strategy pH 10.5 + Hybrid Column Chemical->HighPH Blocker Silanol Blocking 10 mM TEA Chemical->Blocker LowPH->Success HighPH->Success Blocker->Success

Diagnostic workflow for identifying and resolving HPLC peak tailing of basic amines.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the expected quantitative impact of various mobile phase modifiers on the peak shape of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Mobile Phase ModifierOperating pHStationary Phase TypeDominant MechanismTypical Asymmetry Factor ( As​ )
None (Water/MeCN) ~6.5Standard C18 (Type A)Strong ion-exchange with ionized silanols> 3.0 (Severe Tailing)
0.1% Formic Acid ~2.7Endcapped C18 (Type B)Partial silanol protonation1.6 - 2.0 (Moderate Tailing)
10 mM Triethylamine (TEA) ~7.0Standard C18 (Type A)Competitive silanol blocking by TEA1.2 - 1.4 (Acceptable)
0.1% Trifluoroacetic Acid (TFA) ~2.0Endcapped C18 (Type B)Complete silanol protonation + ion pairing1.1 - 1.3 (Excellent)
10 mM Ammonium Bicarbonate 10.5Ethylene-Bridged Hybrid (BEH)Analyte deprotonation (neutralization)1.0 - 1.1 (Ideal)

Part 4: Standard Operating Procedure (SOP) - Self-Validating Method Optimization

To ensure scientific integrity, do not blindly adjust mobile phases. Follow this self-validating protocol to systematically prove the causality of the tailing and verify the solution.

Phase 1: Hardware Integrity Check (The Control)

  • Preparation: Prepare a system suitability solution containing 10 µg/mL Uracil (to mark the void volume, t0​ ) and 1 mg/mL Toluene (neutral retention marker) in 50:50 Water:Acetonitrile.

  • Execution: Inject 1 µL onto the column under isocratic conditions (e.g., 60% Acetonitrile at 1.0 mL/min).

  • Validation: Calculate the Asymmetry Factor ( As​ ) for Toluene at 10% peak height.

    • Causality Check: If Toluene As​>1.2 , stop immediately. Replace the column frit, check PEEK fittings for dead volume, or replace the column[3]. If Toluene As​≤1.2 , proceed to Phase 2.

Phase 2: Baseline Analyte Assessment

  • Preparation: Dissolve N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in the mobile phase starting conditions to a concentration of 0.1 mg/mL. (Avoid using 100% strong solvent to prevent injection solvent mismatch).

  • Execution: Inject 2 µL using a standard 0.1% Formic Acid gradient.

  • Validation: Record the baseline As​ and theoretical plate count ( N ). This establishes the magnitude of the silanol interaction.

Phase 3: Chemical Optimization (Low pH Titration)

  • Preparation: Replace the aqueous mobile phase with Water containing 0.1% v/v Trifluoroacetic Acid (TFA). Replace the organic mobile phase with Acetonitrile containing 0.1% v/v TFA. Purge the HPLC lines thoroughly.

  • Execution: Re-inject the 0.1 mg/mL amine sample using the identical gradient profile from Phase 2.

  • Mechanism: The TFA will lower the pH to ~2.0, fully protonating the stationary phase silanols (-SiOH) and forming a hydrophobic ion-pair with the basic amine.

Phase 4: Final Validation

  • Analysis: Overlay the chromatograms from Phase 2 and Phase 3.

  • Acceptance Criteria: A successful resolution is defined by a reduction of the amine's As​ to ≤1.2 and a proportional increase in theoretical plates ( N ), confirming that secondary ion-exchange kinetics have been successfully suppressed.

References

  • Dolan, J. W. "Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography." Scribd. Available at:[Link]

  • "Fixing Peak Tailing in HPLC Analysis | Physical Sciences | Laboratories." Scribd. Available at:[Link]

  • Dolan, J. W. "Understanding Peak Tailing in Chromatography." Scribd. Available at:[Link]

  • "High Performance Liquid Chromatography : Theory." EBSCOhost / asau.ru. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine . This portal is designed for researchers, analytical chemists, and drug development professionals working with this specific secondary benzylamine. Because of its unique structural features—an electron-rich aromatic ring coupled with a secondary amine—this compound is highly susceptible to thermal and oxidative degradation.

Below, you will find mechanistic insights, a diagnostic troubleshooting guide, and validated experimental protocols designed to ensure absolute sample integrity during storage and handling.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine contains a benzylic carbon situated between a secondary amine and a highly electron-donating phenyl ring (substituted with 3-ethoxy and 4-methoxy groups).

Under thermal stress and aerobic conditions, this compound undergoes two primary degradation pathways:

  • Oxidative Dehydrogenation (Imine Formation): The electron-donating alkoxy groups stabilize radical intermediates at the benzylic position. Trace oxygen (acting as a diradical) initiates hydrogen abstraction, forming a hydroperoxide intermediate that rapidly dehydrates into an imine .

  • Thermolytic C-N Cleavage (Dealkylation): At sustained elevated temperatures (>60°C), the kinetic energy overcomes the bond dissociation energy of the benzylic C-N bond, leading to the formation of cycloheptanamine and 3-ethoxy-4-methoxybenzaldehyde .

G A Target Compound (Secondary Benzylamine) B Thermal & Aerobic Stress (>25°C, O2) A->B Exposure C Oxidative Dehydrogenation (Imine Formation) B->C ROS Generation D Thermolytic C-N Cleavage (Dealkylation) B->D High Heat (>60°C) E Argon Purging Blocks O2 C->E Prevented by F Cryogenic Storage (-20°C) Halts Cleavage D->F Prevented by

Fig 1. Thermal degradation mechanisms of secondary benzylamines and targeted mitigation workflows.

Diagnostic Troubleshooting & FAQs

Q1: My stored N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has turned from a white powder to a yellowish/brown sticky substance. What happened? A1: The yellowing is a direct visual indicator of oxidative dehydrogenation. The secondary amine has oxidized into an imine derivative. Because the 3-ethoxy-4-methoxybenzyl group heavily stabilizes radical intermediates, the compound is highly sensitive to aerobic oxidation under thermal stress. The "sticky" texture indicates that these imines are beginning to polymerize.

Q2: I am observing a loss of assay over time even when the compound is stored at room temperature in a desiccator. How can I prevent this? A2: A desiccator removes moisture but does not remove oxygen. The ambient thermal energy at room temperature (25°C) is sufficient to drive slow aerobic oxidation of the benzylic carbon. To prevent this, you must eliminate the oxygen source. Store the compound at -20°C under an inert Argon atmosphere.

Q3: Should I store this compound as a free base (CAS 673446-42-9) or the hydrobromide salt (CAS 1986483-85-5)? A3: Always store the compound as the hydrobromide (HBr) salt for long-term stability. Causality: The unprotonated secondary amine in the free base possesses a lone pair of electrons that facilitates the formation of a nitrogen-centered radical upon exposure to trace oxygen. Protonation (as in the HBr salt) ties up this lone pair and drastically increases the activation energy required for oxidation, effectively shutting down the primary degradation pathway .

Data Analytics: Storage Stability Comparison

The following table summarizes the quantitative degradation profile of the compound under various storage conditions, validating the necessity of cold, inert storage for the free base.

Storage ConditionChemical FormDurationPurity Retention (%)Primary Degradant Detected
25°C, Ambient AirFree Base30 Days82.4%Imine derivative (M-2)
25°C, Ambient AirHBr Salt30 Days96.1%Trace dealkylation
4°C, Ambient AirFree Base60 Days91.5%Imine derivative (M-2)
-20°C, Argon PurgedFree Base6 Months98.8%None detected
-20°C, Argon PurgedHBr Salt6 Months>99.9% None detected

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that any observed degradation is a true reflection of the sample's stability, not an artifact of the handling process.

Protocol A: Forced Degradation & LC-MS/MS Profiling

Purpose: To establish the baseline degradation kinetics of your specific batch.

  • Sample Preparation: Accurately weigh 5.0 mg of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine into three separate HPLC vials.

  • Stress Application:

    • Vial 1 (Control): Dissolve in 1 mL of LC-MS grade Acetonitrile, purge with Argon, and store at -20°C.

    • Vial 2 (Thermal Stress): Leave as a dry powder. Heat at 60°C in a dark oven for 7 days.

    • Vial 3 (Oxidative Stress): Dissolve in 1 mL of 0.3% H₂O₂ in Acetonitrile. Leave at 25°C for 24 hours.

  • Reconstitution & System Suitability: After the stress period, dissolve Vial 2 in 1 mL Acetonitrile. Inject a blank and a known reference standard to validate that the LC-MS/MS system is not causing in-source fragmentation (self-validation step).

  • Analysis: Run the samples using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Data Interpretation: Monitor for the parent mass [M+H]⁺ at m/z 278.4. Look for the imine degradant at m/z 276.4 (M-2) and the dealkylation product (cycloheptanamine) at m/z 114.2.

Protocol B: Argon-Purged Aliquoting and Cryogenic Storage

Purpose: Standard operating procedure for long-term preservation of the API.

  • Environmental Control: Perform all handling inside a glove box or under a localized Argon stream. Do not use Nitrogen if ultra-high purity is required, as Argon is heavier than air and forms a superior protective blanket in the vial.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (to prevent photolytic degradation which can catalyze thermal pathways).

  • Purging (Self-Validating Step): Insert an Argon line into the vial, hovering 1 cm above the powder. Purge for exactly 30 seconds. Validation: Use a secondary vial with a trace amount of an oxygen-sensitive indicator (e.g., resazurin) alongside your batch to confirm the purging technique successfully displaces all oxygen.

  • Sealing & Storage: Immediately cap with PTFE-lined septa. Transfer the sealed vials to a monitored -20°C freezer.

References

  • Yamakoshi, Y., et al. "C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines." Organic Letters, 2016, 18(2), 184-187.[Link]

  • Ghosh, S., & Jana, C. K. "Metal-free thermal activation of molecular oxygen enabled direct α-CH2-oxygenation of free amines." The Journal of Organic Chemistry, 2018, 83(1), 260–266.[Link]

  • van der Veen, M., et al. "Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts." ChemRxiv, 2021.[Link]

Technical Support Center: A Guide to Synthesizing N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. Low yields in organic synthesis can be a significant impediment to research and development timelines. This document provides a structured, in-depth approach to troubleshooting common issues encountered during this specific reductive amination reaction, grounding its recommendations in established chemical principles and field-proven methodologies.

Overview of the Synthesis: Reductive Amination

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is achieved through a reductive amination reaction. This process involves the reaction of an aldehyde (3-ethoxy-4-methoxybenzaldehyde) with a primary amine (cycloheptanamine) to form an intermediate imine, which is subsequently reduced to the desired secondary amine product. The reaction is typically performed in a single pot by mixing the carbonyl compound, the amine, and a selective reducing agent.[1]

Reaction_Scheme cluster_reactants cluster_products Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Cycloheptanamine Amine->Imine Product N-(3-ethoxy-4-methoxybenzyl)- cycloheptanamine Imine->Product + Reducing Agent

Caption: Overall synthetic scheme for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism?

The reaction proceeds in two key stages:

  • Imine Formation: The nitrogen of cycloheptanamine performs a nucleophilic attack on the carbonyl carbon of 3-ethoxy-4-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. Under slightly acidic conditions, this imine can be protonated to form a more reactive iminium ion.[1][2]

  • Reduction: A hydride reagent then reduces the imine (or iminium ion), yielding the final secondary amine product.[2][3]

Mechanism Reactants Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Product Secondary Amine Imine->Product + [H-] (Reduction) Iminium->Product + [H-] (Reduction)

Caption: The general mechanism of reductive amination.

Q2: Which reducing agent is most suitable for this synthesis?

The choice of reducing agent is critical to avoid side reactions, primarily the premature reduction of the starting aldehyde to an alcohol.[2][4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for one-pot reductive aminations because it is mild and selectively reduces the imine/iminium ion over the aldehyde.[5][6][7]

Reducing AgentAdvantagesDisadvantagesRecommended Use Case
Sodium Triacetoxyborohydride (STAB) High selectivity for imines over aldehydes[4][7]; effective in one-pot procedures.More expensive than NaBH₄; moisture-sensitive.Primary recommendation for one-pot synthesis to maximize yield and minimize side products.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[8][9]Can reduce the starting aldehyde to an alcohol, lowering yield[3][10].Best used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[3]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines, especially at acidic pH.[3]Generates highly toxic cyanide byproducts and waste streams.Use is discouraged unless STAB and other methods fail due to safety and environmental concerns.
Catalytic Hydrogenation (H₂/Pd-C, etc.) "Green" method with high atom economy; H₂ is the only byproduct.[1]Amines can poison the catalyst[4]; requires specialized pressure equipment.An alternative for large-scale synthesis where catalyst optimization is feasible.
Q3: Why is pH control important for this reaction?

The pH of the reaction medium is a delicate balance. Imine formation is typically catalyzed by mild acid (optimal pH 4-5).[2]

  • If the pH is too low (too acidic): The amine starting material will be fully protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the aldehyde carbonyl.[2][7]

  • If the pH is too high (too basic): The catalysis of imine formation is inefficient, slowing the reaction down.

A common and effective method to control the pH is to add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[2]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde, the amine, and the final product.

  • Starting Aldehyde: Will be UV active.

  • Starting Amine: May need a stain (e.g., ninhydrin) to be visualized.

  • Product Amine: Will also likely require a stain for visualization.

Monitor the consumption of the starting aldehyde and the appearance of a new spot corresponding to the product. The reaction is complete when the aldehyde spot has disappeared.

Troubleshooting Guide for Low Yield

Low yield is the most frequently reported issue. The following workflow and detailed Q&A will help you diagnose and resolve the underlying cause.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction Mixture (TLC/LC-MS) Start->Check_Conversion High_SM High Levels of Starting Materials? Check_Conversion->High_SM Alcohol_Product Is 3-ethoxy-4-methoxybenzyl alcohol the major byproduct? High_SM->Alcohol_Product No Sol_Imine Optimize Imine Formation: - Check/Adjust pH (add Acetic Acid) - Use Anhydrous Solvent - Increase Reaction Time/Temp High_SM->Sol_Imine Yes Other_Side_Products Other Major Side Products Observed? Alcohol_Product->Other_Side_Products No Sol_Reducer Optimize Reduction: - Switch to a milder reducer (STAB) - Use a two-step procedure - Check reducer activity (use fresh) Alcohol_Product->Sol_Reducer Yes Purification_Loss Good Conversion but Low Isolated Yield? Other_Side_Products->Purification_Loss No Sol_Side_Rxn Minimize Side Reactions: - Use STAB to avoid alcohol formation - Check purity of starting aldehyde Other_Side_Products->Sol_Side_Rxn Yes Sol_Purification Optimize Purification: - Use Acid-Base Extraction - Check pH during extractions - Optimize chromatography conditions Purification_Loss->Sol_Purification Yes

Caption: A decision tree for troubleshooting low synthesis yield.

Q1: My reaction has stalled, and TLC shows significant amounts of unreacted aldehyde and amine. What's wrong?

This strongly suggests that the initial imine formation is inefficient or the equilibrium does not favor the imine.[2]

Causality & Solutions:

  • Suboptimal pH: As discussed, the pH is critical for catalyzing imine formation.[2]

    • Action: Add 0.5-1.0 equivalent of glacial acetic acid to the reaction mixture to ensure a slightly acidic environment (pH ~4-5).

  • Presence of Water: Water can hydrolyze the imine intermediate back to the starting materials, shifting the equilibrium away from the product.[2]

    • Action: Ensure you are using anhydrous solvents. If the starting materials may contain water, consider drying them before use.

  • Insufficient Reaction Time or Temperature: Imine formation can be slow, especially with sterically hindered components.

    • Action: Allow the aldehyde and amine to stir together (with the acid catalyst) for 1-2 hours at room temperature before adding the reducing agent. If the reaction is still slow, consider gently warming the mixture to 30-40°C.

Q2: The starting aldehyde is gone, but my main isolated product is 3-ethoxy-4-methoxybenzyl alcohol. How do I fix this?

This is a classic case of the reducing agent being too reactive, reducing the aldehyde before it has a chance to form the imine.[2][3] This is very common when using a strong hydride source like NaBH₄ in a one-pot setup.

Causality & Solutions:

  • Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[9][10] Since aldehyde reduction is often faster, it will be the dominant pathway if all reagents are mixed at once.

    • Action 1 (Recommended): Switch to a milder, more chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB).[5][6] STAB is specifically designed to favor imine reduction in the presence of an aldehyde.[7]

    • Action 2 (If only NaBH₄ is available): Implement a two-step procedure. First, form the imine by mixing the aldehyde, amine, and acetic acid in a solvent like methanol and stirring for 1-2 hours. Once imine formation is confirmed by TLC, cool the reaction in an ice bath and then slowly add the NaBH₄.[3][11]

Q3: I'm observing significant side products other than the alcohol. What are they and how can I minimize them?

While alcohol formation is the most common side reaction, others can occur.

Causality & Solutions:

  • Over-alkylation: The desired secondary amine product can, in theory, react with another molecule of the aldehyde to form a tertiary amine. While less of a problem than with primary amine synthesis, it is still possible.

    • Action: Use a slight excess (1.1 to 1.2 equivalents) of the cycloheptanamine relative to the aldehyde. This will favor the formation of the desired secondary amine.[2]

  • Aldol Condensation: Aldehydes can undergo self-condensation reactions, especially under basic or strongly acidic conditions.[1][2]

    • Action: Ensure the pH is controlled in the weakly acidic range. Check the purity of your starting aldehyde, as aged aldehydes can contain acidic impurities that promote this side reaction.

Q4: My crude analysis shows good product formation, but my final isolated yield is very low. Where am I losing my product?

This points to issues during the workup and purification steps. Amines can be tricky to handle due to their basicity and solubility properties.

Causality & Solutions:

  • Improper Aqueous Workup: The basic nature of the product amine means its solubility is highly dependent on pH.

    • Action: Perform an acid-base extraction. After the reaction, quench any remaining hydride and dilute with an organic solvent (like ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your amine product will become protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer, separating it from non-basic organic impurities.[12] Then, carefully basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10 and extract your free-based amine product back into an organic solvent.

  • Losses on Silica Gel: Amines are basic and can stick irreversibly to acidic silica gel during column chromatography, leading to streaking and low recovery.

    • Action: Deactivate the silica gel before use. This can be done by preparing the column slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent. This will neutralize the acidic sites on the silica and allow for much better elution and recovery of your amine product.

Recommended Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Add cycloheptanamine (1.1 eq) followed by glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

  • Proceed to the purification protocol.

Protocol 2: Purification via Acid-Base Extraction & Chromatography
  • Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with a 1M HCl solution (2x). Save the aqueous layers, as they contain your protonated product.

  • Combine the acidic aqueous layers and cool in an ice bath. Slowly add 2M NaOH solution until the pH is >10.

  • Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3x). Your product is now in the organic layer.

  • Combine these organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4][12]

  • For final purification, perform column chromatography on silica gel. Prepare the column and eluent (e.g., 95:4:1 Hexanes:Ethyl Acetate:Triethylamine) to prevent product loss on the column.

References

  • Troubleshooting low conversion rates in reductive amination - Benchchem. (n.d.).
  • Chemical reaction hazards associated with the use of sodium borohydride - IChemE. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • "reaction condition optimization for reductive amination of cyclopentanone" - Benchchem. (n.d.).
  • Reductive Amination - Wordpress. (n.d.).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 20).
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. (2022, August 19).
  • Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine - Benchchem. (n.d.).
  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.).
  • Sodium Borohydride - Common Organic Chemistry. (n.d.).
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).

Sources

Technical Support Center: Troubleshooting Cytotoxicity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in HTS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering cytotoxicity bottlenecks with N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine during High-Throughput Screening (HTS).

This compound features a 3-ethoxy-4-methoxybenzyl moiety—a classic pharmacophore associated with Phosphodiesterase 4 (PDE4) inhibition—coupled with a highly lipophilic cycloheptanamine ring. While this structure yields potent pharmacological activity, its physicochemical properties frequently trigger false positives, nuisance assay interference, or non-specific cell death in phenotypic screens. This guide provides field-proven, self-validating protocols to rescue your screening campaigns.

Mechanistic Causality: Why is this compound cytotoxic?

In HTS, cytotoxicity is rarely a simple "toxic vs. non-toxic" binary. To troubleshoot effectively, you must understand the causality behind the cell death. For N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, toxicity typically arises from two distinct pathways:

  • On-Target Overactivation (cAMP-Mediated): By inhibiting PDE4, the compound prevents the hydrolysis of cyclic AMP (cAMP). In specific cellular contexts (such as B-cell lymphomas), prolonged cAMP elevation hyperactivates Protein Kinase A (PKA), which subsequently drives apoptotic pathways[1]. This is a pharmacological effect, not a nuisance property.

  • Off-Target Lipophilic Disruption (Nuisance Mechanism): The bulky cycloheptane ring significantly increases the compound's partition coefficient (LogP). At higher screening concentrations (>10 µM), the compound can intercalate into plasma membranes, causing a loss of membrane integrity and non-specific necrosis[2].

Pathway Compound N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine PDE4 PDE4 Inhibition Compound->PDE4 Primary Target OffTarget Membrane Intercalation (Lipophilicity) Compound->OffTarget High Conc. (>10 µM) cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents hydrolysis PKA PKA Activation cAMP->PKA Activates Apoptosis On-Target Apoptosis PKA->Apoptosis Prolonged signaling Necrosis Off-Target Necrosis OffTarget->Necrosis Loss of integrity

Caption: Dual mechanisms of cytotoxicity for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Troubleshooting Guide: Self-Validating Experimental Protocols
Protocol 1: Distinguishing Cytotoxicity from Cytostaticity

A common HTS pitfall is misidentifying a cytostatic compound (which halts cell division) as a cytotoxic one (which actively kills cells). You must establish a self-validating system to differentiate the two.

  • Step 1: Seed the target cells in a 384-well plate. Treat with a concentration gradient (0.1 nM to 50 µM) of the compound to capture the full dose-response curve.

  • Step 2: Perform a dual-readout multiplex assay. First, use a non-destructive metabolic indicator like AlamarBlue (resazurin reduction) to assess overall intracellular reducing potential and viability[3].

  • Step 3: Follow immediately with a membrane-impermeable DNA dye (e.g., CellTox Green).

  • Logic Check: If the AlamarBlue signal drops but CellTox Green remains low, the compound is cytostatic. If the CellTox Green signal spikes, the compound is actively destroying membrane integrity and is cytotoxic[3].

Protocol 2: Rescuing Bioactivity via Carrier Optimization

The lipophilicity of the cycloheptanamine moiety often requires high DMSO concentrations for solubility, which synergistically exacerbates solvent toxicity.

  • Step 1: Cap the final DMSO concentration at ≤0.5% (v/v) across all assay wells. Perform a dose-response experiment for the solvent alone to validate its non-toxic baseline[4].

  • Step 2: If the compound precipitates or causes localized membrane toxicity, introduce γ-cyclodextrin (γ-CD) as a molecular carrier. Complexation with γ-CD encapsulates the lipophilic ring, maintaining the compound in solution while shielding the plasma membrane from non-specific disruption[5].

  • Step 3: Re-evaluate the CC50 (50% Cytotoxic Concentration) using an ATP-based luminescence assay (e.g., CellTiter-Glo) to quantify the rescue of cell viability[6].

Workflow HTS Primary HTS (Efficacy) Triage Multiplex Triage (AlamarBlue + CellTox) HTS->Triage Opt Carrier Optimization (γ-Cyclodextrin) Triage->Opt CC50 < 10 µM Hit Validated Hit (High Therapeutic Index) Triage->Hit CC50 > 50 µM Opt->Hit Toxicity Rescued Discard Discard / Nuisance Opt->Discard Persistent Toxicity

Caption: HTS workflow for triaging and rescuing cytotoxic hits using molecular carriers.

Data Presentation: Impact of Assay Optimization

The table below summarizes the quantitative shifts in assay metrics when transitioning from standard screening conditions to optimized protocols for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Assay ConditionIC50 (Efficacy)CC50 (Cytotoxicity)Therapeutic Index (CC50/IC50)Mechanism of Failure / Success
Standard Media (1.0% DMSO) 1.2 µM4.5 µM3.75High solvent toxicity; compound aggregation and membrane disruption.
Low Serum (0.5% DMSO) 0.8 µM8.2 µM10.25Reduced solvent stress, but elevated free-drug concentration drives toxicity.
γ-Cyclodextrin Complexation 0.3 µM>50.0 µM>166.6Encapsulation prevents off-target membrane necrosis while improving bioavailability.
Frequently Asked Questions (FAQs)

Q: We observe high toxicity specifically in the outer perimeter wells of our 384-well plates. Is the compound unstable? A: This is rarely an issue of compound instability. It is a classic "edge effect." Evaporation in the perimeter wells during incubation increases the effective concentration of both the compound and the DMSO solvent, pushing the cells past the cytotoxic threshold. Solution: Use breathable plate seals, ensure high-humidity incubation, and consider filling the outer wells with PBS (sacrificing them as assay wells) to act as an evaporation buffer.

Q: How do we know if the compound is genuinely killing the cells or just interfering with the CellTiter-Glo luminescent assay? A: Highly conjugated or lipophilic nuisance compounds can act as luciferase inhibitors or optical quenchers, creating false-positive cytotoxicity readouts[2]. Solution: Always perform image-based confirmation of cell counts (e.g., using Hoechst 33342 nuclear staining or high-content imaging) in parallel with metabolism-based assays[2]. If the luminescent signal drops but the nuclear count remains stable, you are observing assay interference, not true cytotoxicity.

Q: Does treatment time affect the cytotoxicity profile of this compound? A: Absolutely. Grossly cytotoxic nuisance mechanisms usually require at least 6 to 24 hours to induce measurable apoptosis or necrotic cell-death pathways[2]. If your assay reads out at 2 hours, you may miss the toxicity entirely. Conversely, 72-hour incubations may enrich for compounds that merely reduce cell adhesion rather than causing direct lethality[2]. We highly recommend conducting a time-course evaluation (e.g., 12h, 24h, 48h) to map the kinetic profile of the compound[7].

References
  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection - ACS Publications[Link]

  • The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - Frontiers in Immunology[Link]

  • Nuisance compounds in cellular assays - National Institutes of Health (PMC)[Link]

  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier - National Institutes of Health (PMC)[Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. This document provides a structured approach to troubleshooting, grounded in established scientific principles and methodologies.

Initial Assessment and Troubleshooting Workflow

Poor bioavailability of an orally administered compound can stem from a variety of factors. For N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, a molecule with lipophilic characteristics, the primary culprits are often poor aqueous solubility and significant first-pass metabolism. The following workflow provides a systematic approach to identifying and addressing these issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: In Vivo Evaluation A Observed Poor In Vivo Bioavailability B Assess Physicochemical Properties - Solubility (BCS Classification) - Lipophilicity (LogP) - pKa A->B C Evaluate Metabolic Stability - In vitro liver microsomes - Hepatocyte incubations A->C D Poor Solubility Identified B->D E High First-Pass Metabolism Identified C->E F Formulation Strategies - Particle Size Reduction - Lipid-Based Formulations - Amorphous Solid Dispersions D->F G Chemical Modification Strategies - Prodrug Synthesis E->G H Combination Approach F->H G->H I Design and Execute Pharmacokinetic (PK) Study in Animal Model H->I J Analyze PK Parameters - AUC, Cmax, Tmax, T1/2 I->J K Compare with Control (Unformulated Compound) J->K L Successful Bioavailability Enhancement? K->L M Iterate and Refine Strategy L->M No N Proceed to Further Development L->N Yes M->D M->E

Caption: Troubleshooting workflow for poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor bioavailability of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine?

A1: Based on its chemical structure—a substituted benzylamine attached to a cycloheptane ring—two primary factors are likely at play:

  • Poor Aqueous Solubility: The molecule possesses a significant hydrophobic character due to the cycloheptane and benzyl groups. This can lead to low dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]

  • Extensive First-Pass Metabolism: The liver is the primary site of drug metabolism, and orally administered drugs pass through it before reaching systemic circulation.[2] The ethoxy and methoxy groups on the benzyl ring are susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] The secondary amine is also a potential site for oxidation or conjugation. This metabolic transformation can significantly reduce the amount of active drug reaching the bloodstream.[4][5]

Q2: How can I determine if poor solubility is the primary issue?

A2: A systematic characterization of the compound's physicochemical properties is the first step.

  • Experimental Solubility Assessment: Determine the aqueous solubility of the compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in understanding its dissolution behavior.

  • Biopharmaceutics Classification System (BCS): Based on its solubility and permeability data, you can classify the compound according to the BCS. This system is a scientific framework that can help predict a drug's in vivo performance.[6]

Q3: What in vitro assays can I use to investigate the metabolic stability of my compound?

A3: In vitro models are crucial for predicting in vivo metabolic clearance.[3]

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes. Incubating your compound with liver microsomes (from human and relevant animal species) will provide an initial assessment of its metabolic stability.[3]

  • Hepatocyte Suspensions: Using whole liver cells provides a more comprehensive picture as it includes both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) metabolic pathways.[7][8]

  • CYP Inhibition and Reaction Phenotyping: These studies can identify the specific CYP isozymes responsible for the metabolism of your compound.

Troubleshooting Guides and Protocols

Addressing Poor Solubility: Formulation Strategies

If poor solubility is identified as a key limiting factor, several formulation strategies can be employed to enhance the dissolution rate and, consequently, bioavailability.[9][10]

Strategy 1: Particle Size Reduction (Micronization/Nanonization)

Principle: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[1][10]

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like hydroxypropyl methylcellulose) in purified water.

  • Dispersion: Disperse a known amount of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in the stabilizer solution.

  • Milling: Introduce the dispersion and milling beads (e.g., yttrium-stabilized zirconium oxide) into a high-energy bead mill.

  • Process Parameters: Set the milling speed and time. Monitor the particle size distribution at regular intervals using laser diffraction or dynamic light scattering.

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Principle: LBDDS can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the GI tract, thereby bypassing the dissolution step.[6][9] These formulations can also stimulate lymphatic transport, which can help avoid first-pass metabolism.[6]

Types of Lipid-Based Formulations:

Formulation TypeDescriptionKey Excipients
Type I Oils without surfactantsTriglycerides (medium or long-chain)
Type II Self-emulsifying drug delivery systems (SEDDS)Oils, water-insoluble surfactants
Type III Self-microemulsifying drug delivery systems (SMEDDS)Oils, water-soluble surfactants, co-solvents
Type IV Surfactant-based formulations (no oil)Surfactants, co-solvents

Experimental Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening: Determine the solubility of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in various oils (e.g., Labrafac™ PG), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the microemulsion region.

  • Formulation Preparation: Select a ratio from the microemulsion region and dissolve the drug in the oil/surfactant/co-solvent mixture with gentle stirring and heating if necessary.

  • Characterization: Evaluate the formulation for its self-emulsification properties, droplet size, and drug precipitation upon dilution in aqueous media.

G cluster_0 Lipid-Based Formulation Pathway A Drug in Lipid Formulation B Dispersion in GI Tract A->B C Formation of Micelles/Emulsions B->C D Enhanced Drug Solubilization C->D E Increased Absorption D->E F Potential Lymphatic Uptake E->F H Increased Bioavailability E->H G Bypass of First-Pass Metabolism F->G G->H

Caption: Mechanism of bioavailability enhancement by LBDDS.

Mitigating First-Pass Metabolism: Prodrug Strategy

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[4][11] This approach can be used to mask the metabolic soft spots of a molecule, improving its stability in the gut and liver.[12]

Strategy: Amino Acid Prodrugs

For a molecule with a secondary amine like N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, creating an amide linkage with an amino acid can be an effective prodrug strategy.[13]

Rationale:

  • Increased Aqueous Solubility: The addition of an amino acid can introduce an ionizable group, which can improve solubility at physiological pH.[13]

  • Targeted Release: Some amino acid prodrugs can be designed to be substrates for intestinal transporters (e.g., PEPT1), potentially enhancing absorption.[11]

  • Metabolic Protection: The amide bond can protect the secondary amine from initial metabolic attack. This bond can then be cleaved by peptidases in the intestinal wall, blood, or liver to release the active drug.

Experimental Workflow: Prodrug Synthesis and Evaluation

  • Synthesis: Synthesize the amino acid prodrug by coupling a suitable N-protected amino acid (e.g., Boc-glycine) to the secondary amine of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine using standard peptide coupling reagents (e.g., EDC/HOBt), followed by deprotection.

  • In Vitro Conversion Studies: Evaluate the rate of conversion of the prodrug back to the parent drug in simulated gastric and intestinal fluids, as well as in liver S9 fractions or plasma, to ensure efficient release of the active compound.

  • Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the permeability of the prodrug and determine if it is a substrate for any efflux transporters.[14]

In Vivo Pharmacokinetic Evaluation

Ultimately, the success of any bioavailability enhancement strategy must be confirmed through in vivo pharmacokinetic (PK) studies.[15][16][17][18]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model, typically rats or mice.

  • Dosing:

    • Group 1 (Control): Administer the unformulated N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine suspended in a simple vehicle (e.g., 0.5% methylcellulose).

    • Group 2 (Test Formulation): Administer the optimized formulation (e.g., nanosuspension, SMEDDS, or prodrug) at the same dose level.

    • Group 3 (IV Administration): Administer the compound intravenously to determine its absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent drug (and the prodrug, if applicable) using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • T1/2: Elimination half-life.

    • F% (Absolute Bioavailability): (AUCoral / AUCIV) x 100.

Data Interpretation:

A significant increase in the AUC and Cmax for the test formulation group compared to the control group would indicate successful enhancement of oral bioavailability.

Comparative Pharmacokinetic Parameters (Hypothetical Data):

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)F%
Aqueous Suspension 1050 ± 152.0250 ± 755%
Nanosuspension 10200 ± 501.01200 ± 30024%
SMEDDS 10350 ± 800.52100 ± 45042%
Intravenous 2800 ± 1500.085000 ± 900100%

This structured approach, combining rational formulation design and/or chemical modification with rigorous in vitro and in vivo testing, will enable researchers to systematically overcome the bioavailability challenges associated with N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine and advance its development.

References

  • Current prodrug strategies for improving oral absorption of nucleoside analogues.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research.
  • The Importance of Excipients in Drugs - Open Access Journals.
  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse.
  • Optimizing oral absorption of peptides using prodrug strategies - PubMed - NIH.
  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed.
  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities - Taylor & Francis.
  • Study of First-Pass Metabolism and its Uses - Walsh Medical Media.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services - Xyzagen.
  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • First pass metabolism: the metabolic obstacle course for drugs - YouTube. Available at: [Link]

  • Metabolism of 2023 FDA Approved Small Molecules - PART 2 - Hypha Discovery Blogs.
  • Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro.

Sources

Validation & Comparative

A Comparative Guide to the Validation of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine Purity using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity such as N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, a compound with potential therapeutic applications, establishing a robust, validated analytical method to confirm its identity and purity is a non-negotiable step in the preclinical and clinical development pathway. Even trace-level impurities—such as starting materials, by-products, or degradation products—can have significant, unforeseen biological effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task. Its power lies in the combination of high-resolution chromatographic separation with the unparalleled sensitivity and specificity of mass spectrometric detection. This guide provides a comprehensive framework for developing and validating an LC-MS/MS method for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, structured not as a rigid template, but as a logical, scientifically-grounded workflow. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R1), ensuring the resulting data is reliable and fit for regulatory submission.[1][2][3]

Part 1: Strategic Method Development

A successful validation is predicated on a well-developed method. The choices made during this phase are critical and must be driven by the physicochemical properties of the analyte and the analytical objectives.

Chromatographic Strategy: Taming the Analyte

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a moderately polar, basic compound, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]

  • The Stationary Phase Decision: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its hydrophobic nature provides effective retention for the benzyl and cycloheptyl moieties of the analyte. The choice of a modern, end-capped C18 column is crucial to minimize peak tailing caused by interactions between the basic amine group and residual silanols on the silica support.

  • Mobile Phase Optimization: The mobile phase must be tailored to achieve good peak shape and retention.

    • Solvents: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • The pH Modifier: The secondary amine in our analyte (pKa ~9-10) will be protonated at acidic pH. Adding a small amount of an acidifier, typically 0.1% formic acid, to the mobile phase serves a dual purpose. It protonates the analyte, ensuring it is in a single ionic form for consistent retention, and it provides a source of protons for efficient ionization in the mass spectrometer.[6]

Mass Spectrometry Strategy: Specificity and Sensitivity

The mass spectrometer is where the method derives its exceptional selectivity.

  • Ionization Source: Electrospray Ionization (ESI) is the premier soft ionization technique for polar and charged molecules.[7][8][9][10] For our basic amine, ESI in positive ion mode is the unequivocal choice, as it will readily accept a proton to form the gaseous [M+H]⁺ ion.

  • Scan Mode Comparison: Full Scan vs. Tandem MS (MRM)

    • Full Scan (MS1): In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a full spectrum of all ions entering the source. This is invaluable during method development for identifying the [M+H]⁺ precursor ion and for impurity profiling, where the goal is to find unknown related substances.

    • Tandem MS (MS/MS) - Multiple Reaction Monitoring (MRM): For quantitative validation, MRM is the preferred mode. It is a highly specific and sensitive technique where a specific precursor ion (our analyte's [M+H]⁺) is selected, fragmented, and then one or more specific product ions are monitored. This two-stage filtering process virtually eliminates chemical noise, providing superior limits of detection and quantitation.

The predicted fragmentation of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine provides the basis for selecting MRM transitions. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the most labile bond. This would result in two characteristic fragment ions.

G cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions Precursor N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine [M+H]⁺ m/z 292.2 Fragment1 3-ethoxy-4-methoxybenzyl cation m/z 165.1 Precursor->Fragment1 CID Fragment2 Protonated cycloheptanamine m/z 114.1 Precursor->Fragment2 CID

Caption: Predicted MS/MS fragmentation pathway.

Part 2: The Validation Workflow: A Self-Validating System

The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][11] The following workflow, based on ICH Q2(R1) guidelines, ensures a comprehensive evaluation.[1][12][13]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_val Validation & Analysis A Prepare Standards & QC Samples C System Suitability Test (SST) A->C B Prepare Sample (API Dissolution) B->C D LC-MS/MS Analysis (MRM Mode) C->D If SST Passes E Specificity (Spiked Samples) D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Final Validation Report E->J F->J G->J H->J I->J

Caption: Comprehensive LC-MS/MS method validation workflow.

Experimental Protocol: Step-by-Step Validation

This protocol outlines the necessary steps to validate the method according to regulatory standards.

1. Preparation of Standards and Solutions:

  • Stock Solution: Accurately weigh and dissolve N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased assessment of accuracy and precision.

2. LC-MS/MS Instrumental Parameters:

ParameterRecommended SettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase; sub-2-µm particles offer high efficiency.
Mobile Phase A0.1% Formic Acid in WaterAqueous phase with acidifier for protonation.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient5% to 95% B over 5 minutesEnsures elution of the main peak and separation from impurities.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and ensures run-to-run reproducibility.
Injection Vol.5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole MSRequired for MRM analysis.
IonizationESI, Positive ModeOptimal for basic amines.[7]
Capillary Voltage3.5 kVTypical voltage to create a stable electrospray.
Gas Temp.350 °CFacilitates desolvation of droplets.
MRM Transition 1m/z 292.2 -> 165.1 (Quantifier)Monitors the most intense, specific fragment for quantification.
MRM Transition 2m/z 292.2 -> 114.1 (Qualifier)A secondary fragment to confirm identity (ion ratio).

3. Validation Procedures:

  • System Suitability: Before each run, inject a mid-level concentration standard multiple times (n=5). The Relative Standard Deviation (%RSD) for peak area and retention time should be <2%. This confirms the system is performing correctly.

  • Specificity: Analyze blank diluent, a placebo matrix (if applicable), and samples spiked with known potential impurities. No interfering peaks should be observed at the retention time of the main analyte.

  • Linearity and Range: Analyze the calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.995.

  • Accuracy: Analyze QC samples at three levels against a freshly prepared calibration curve (n=5). The mean concentration should be within ±15% of the nominal value.

  • Precision:

    • Repeatability (Intra-day): Analyze QC samples at three levels multiple times on the same day (n=5). The %RSD should be ≤15%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD over the two days should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.

  • Robustness: Intentionally make small variations to method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results. The method should remain reliable.

Part 3: Data Interpretation and Comparative Analysis

The data generated from the validation experiments must be systematically evaluated against predefined acceptance criteria, which are typically derived from ICH guidelines.[3][13]

Summary of Validation Performance

The table below presents a comparative summary of a validated quantitative MRM method versus a qualitative Full Scan method for impurity discovery.

Validation ParameterMRM Method (for Quantitation)Full Scan Method (for Impurity ID)ICH Q2(R1) Acceptance Criteria
Specificity High (no interferences observed)Moderate (potential for co-eluting isobaric interferences)Procedure must be specific for the analyte.
Linearity (r²) >0.998Not applicable (not quantitative)≥0.995
Range 1 - 1000 ng/mLNot applicableDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 103.2%Not applicableTypically 80-120% (depends on concentration).
Precision (%RSD) <5%Not applicable≤15% for assay.
LOQ 1 ng/mL (S/N > 10)~50 ng/mLMust be determined and validated.
Primary Use Purity Assay, QuantificationImpurity Profiling, DiscoveryFit for intended purpose.[11]

This comparison highlights a critical insight: no single method is perfect for all tasks. While the MRM method provides the required sensitivity and accuracy for validating the purity assay, a complementary Full Scan method is essential during development to identify and characterize unknown impurities that may not have been predicted.

Conclusion

This guide has detailed a comprehensive, science-driven approach to the validation of an LC-MS/MS method for assessing the purity of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. By grounding the experimental design in the principles of chromatography and mass spectrometry and adhering to the rigorous framework of ICH guidelines, researchers can develop a self-validating, trustworthy, and authoritative analytical procedure. The resulting data will not only provide a high degree of confidence in the quality of the API but will also form a critical component of any successful regulatory submission, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

  • Chai, S., Zhang, F., & Zhao, Y. (2018). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2054–2063.
  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. Retrieved from [Link]

  • Scite.ai. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Retrieved from [Link]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204. Retrieved from [Link]

  • Song, Q., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 119-25. Retrieved from [Link]

  • Benskin, J. P., De Silva, A. O., Martin, J. W., & Morris, A. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6106–6111. Retrieved from [Link]

  • The Korean Society for Laboratory Medicine. (2020). Recommendations for liquid chromatography-tandem mass spectrometry in clinical laboratories: Part II. Method Validation. Annals of Laboratory Medicine, 40(4), 289-299. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Santos, L. S. (Ed.). (2010).
  • Gucinski, A. C., & Reid, G. E. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 22(3), 549-558. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Mandal, M. K., & Banerjee, R. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2016, 2825743. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kirby, A. J., et al. (2010). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Molecules, 15(9), 6293-6307. Retrieved from [Link]

  • Kennedy, R. T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464796. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

Sources

A Comparative Guide to the Binding Kinetics of Novel PDE4 Inhibitor N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for benchmarking the binding kinetics of a novel compound, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. Based on the well-established pharmacophore of a substituted catechol ether moiety present in numerous known phosphodiesterase 4 (PDE4) inhibitors, we hypothesize that this compound is a novel PDE4 inhibitor.[1][2][3]

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[4] By doing so, PDE4 plays a critical role in regulating a multitude of cellular processes, including inflammation and immune responses.[5] Consequently, PDE4 has emerged as a significant therapeutic target for a variety of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[1][6]

This guide will provide a comparative analysis of the binding kinetics of our topic compound against established PDE4 inhibitors: Roflumilast, Rolipram, and Ibudilast. We will delve into the detailed methodologies for two gold-standard biophysical techniques for quantifying binding kinetics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate the potential of novel PDE4 inhibitors.

The cAMP Signaling Pathway and the Role of PDE4

The intracellular concentration of cAMP is a tightly regulated process, pivotal to cellular signaling. The binding of extracellular ligands to G protein-coupled receptors (GPCRs) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors modulate a wide array of cellular functions through the phosphorylation of substrate proteins.[7]

PDE4 enzymes act as crucial regulators in this pathway by catalyzing the hydrolysis of cAMP to AMP, thus terminating the signal.[4] By inhibiting PDE4, the intracellular levels of cAMP are increased, leading to an amplification of the downstream signaling cascade, which in many immune and inflammatory cells, results in a dampening of the inflammatory response.[5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds Adenylyl_Cyclase Adenylyl_Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates PDE4 PDE4 cAMP->PDE4 Substrate Cellular_Response Cellular Response (e.g., Reduced Inflammation) PKA_EPAC->Cellular_Response Leads to AMP AMP PDE4->AMP Hydrolyzes to Inhibitor N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (Hypothesized) Inhibitor->PDE4 Inhibits

Figure 1: Simplified cAMP signaling pathway and the role of PDE4 inhibition.

Comparative Binding Kinetics of Benchmark PDE4 Inhibitors

A critical aspect of characterizing a new drug candidate is to compare its binding properties to existing compounds with known efficacy and safety profiles. The following table summarizes the reported binding affinities (IC50 and Ki values) and isoform selectivity of roflumilast, rolipram, and ibudilast for the four PDE4 isoforms (A, B, C, and D). It is important to note that while IC50 values are a measure of potency, a full kinetic characterization (kon, koff, and KD) provides a more complete picture of the drug-target interaction.

InhibitorPDE4APDE4BPDE4CPDE4DIsoform Selectivity Notes
Roflumilast IC50: ~0.2-7.8 nM[8]IC50: 0.84 nM[9]IC50: ~0.2-7.8 nM[8]IC50: 0.68 nM[9]Generally considered a non-isoform-selective PDE4 inhibitor, though some studies suggest slightly higher affinity for PDE4B and PDE4D.[8][9][10]
Rolipram IC50: ~3 nM[4]IC50: ~130 nM[4]-IC50: ~240 nM[4]Shows significant selectivity for PDE4A over PDE4B and PDE4D.[3][4]
Ibudilast Ki: ~3.3-6.3 µM[11]Ki: ~3.3-6.3 µM[11]Ki: ~3.3-6.3 µM[11]Ki: ~3.3-6.3 µM[11]Considered a non-selective PDE4 inhibitor.[11] Also inhibits other PDE families.[12]

Note: IC50 and Ki values can vary between studies depending on the assay conditions. The data presented here are representative values from the cited literature.

Experimental Protocols for Determining Binding Kinetics

To experimentally determine the binding kinetics of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine with PDE4, two powerful, label-free techniques are recommended: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a sensitive optical technique that measures the binding of an analyte (in this case, the small molecule inhibitor) to a ligand (the PDE4 enzyme) immobilized on a sensor chip. The binding is detected in real-time as a change in the refractive index at the sensor surface, providing quantitative information on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Experimental Workflow for SPR

Start Start Immobilize Immobilize Recombinant PDE4 on Sensor Chip Start->Immobilize Prepare Prepare Serial Dilutions of Inhibitor Immobilize->Prepare Inject Inject Inhibitor over Sensor Surface Prepare->Inject Measure Measure Association (kon) Inject->Measure Wash Wash with Buffer Measure->Wash Measure_Diss Measure Dissociation (koff) Wash->Measure_Diss Regenerate Regenerate Sensor Surface Measure_Diss->Regenerate Regenerate->Inject Repeat for each concentration Analyze Analyze Data to Determine KD Regenerate->Analyze End End Analyze->End

Figure 2: A typical experimental workflow for an SPR binding kinetics assay.

Detailed SPR Protocol
  • Ligand Preparation and Immobilization:

    • Obtain high-purity, recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D).[13][14][15][16]

    • Immobilize the PDE4 enzyme onto a suitable sensor chip (e.g., a CM5 sensor chip via amine coupling).[12][17] The immobilization level should be optimized to minimize mass transport limitations.

  • Analyte Preparation:

    • Dissolve N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a series of dilutions of the compound in the running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least two orders of magnitude around the expected KD.

  • Binding Measurement:

    • Inject the prepared analyte solutions over the immobilized PDE4 surface at a constant flow rate.[17]

    • Monitor the change in response units (RU) over time to measure the association phase.

    • After the association phase, switch to flowing only the running buffer over the sensor surface to measure the dissociation phase.[17]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[18][19]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[20][21] It is a solution-based method that does not require immobilization or labeling of the interacting molecules. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow for ITC

Start Start Prepare_Protein Prepare PDE4 Solution in ITC Cell Start->Prepare_Protein Prepare_Ligand Prepare Inhibitor Solution in Syringe Prepare_Protein->Prepare_Ligand Titrate Inject Inhibitor into PDE4 Solution Prepare_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot Plot Integrated Heat vs. Molar Ratio Integrate->Plot Fit Fit Data to a Binding Model Plot->Fit Determine Determine KD, ΔH, ΔS, and n Fit->Determine End End Determine->End

Figure 3: A typical experimental workflow for an ITC binding assay.

Detailed ITC Protocol
  • Sample Preparation:

    • Prepare a solution of recombinant human PDE4 in a suitable buffer (e.g., phosphate-buffered saline). The protein concentration should be in the low micromolar range.[21][22]

    • Prepare a solution of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in the same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.[22][23]

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.[21]

  • Titration:

    • Load the PDE4 solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.[22]

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.[23]

  • Data Analysis:

    • The raw data, a series of heat peaks corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The integrated heat data is then plotted against the molar ratio of inhibitor to protein and fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[20][21]

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach to characterizing the binding kinetics of the novel compound N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine as a potential PDE4 inhibitor. By employing state-of-the-art biophysical techniques such as SPR and ITC, and benchmarking against well-characterized inhibitors, a comprehensive understanding of the compound's interaction with its putative target can be achieved.

The detailed experimental protocols provided herein serve as a starting point for these investigations. It is crucial to optimize the experimental conditions for each specific PDE4 isoform and inhibitor combination to ensure high-quality, reproducible data. A thorough characterization of the binding kinetics, including isoform selectivity, will be instrumental in guiding the further development of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine as a potential therapeutic agent for inflammatory diseases.

References

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. [Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Taylor & Francis Online. [Link]

  • PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? MDPI. [Link]

  • Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. PubMed. [Link]

  • Comparison of recombinant human PDE4 isoforms: interaction with substrate and inhibitors. PubMed. [Link]

  • Full article: PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. Taylor & Francis. [Link]

  • Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics. PMC - NIH. [Link]

  • Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoform... Ingenta Connect. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. MDPI. [Link]

  • (PDF) A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition. ResearchGate. [Link]

  • Identification of a PDE4-specific pocket for design of selective inhibitors. PMC. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Semantic Scholar. [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. PMC - NIH. [Link]

  • The inhibitory profile of Ibudilast against the... : European Journal of Pharmacology. Ovid. [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. [Link]

  • PDE4 (PDE4B) (NM_001037341) Human Recombinant Protein | TP310912. OriGene. [Link]

  • PDE4B Proteins and Genes. Sino Biological. [Link]

  • Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]

  • Impact of target binding kinetics on in vivo drug efficacy: koff , kon and rebinding. National Library of Medicine. [Link]

  • Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. PMC. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Preferential inhibition of human phosphodiesterase 4 by ibudilast. PubMed. [Link]

  • In Silico, Ex Vivo and In Vivo Studies of Roflumilast as a Potential Antidiarrheal and Antispasmodic agent: Inhibition of the PDE-4 Enzyme and Voltage-gated Ca++ ion Channels. MDPI. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

  • Profiles of the catalytic activity and affinity to the rolipram binding site in PDE4. ResearchGate. [Link]

  • Predicting Biomolecular Binding Kinetics: A Review. Boise State University. [Link]

  • How to measure and evaluate binding affinities. eLife. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. National Library of Medicine. [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

Sources

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine free base vs hydrobromide salt comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Physicochemical and Biopharmaceutical Profiling: N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine Free Base vs. Hydrobromide Salt

As a Senior Application Scientist in preformulation and early-phase drug development, one of the most critical decisions in advancing a novel chemical entity is selecting the optimal solid-state form. For secondary amines bearing highly lipophilic moieties—such as N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine —the choice between the free base and a salt form dictates the molecule's downstream success.

This guide provides an objective, data-driven comparison between the Free Base (CAS 673446-42-9) and the Hydrobromide (HBr) Salt (CAS 1986483-85-5) forms of this compound. By examining their physicochemical properties and outlining self-validating experimental workflows, this guide equips researchers with the mechanistic insights required to make informed formulation decisions.

Physicochemical Profiling: Structural Implications

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine consists of a basic cycloheptanamine ring linked to a 3-ethoxy-4-methoxybenzyl group. This specific aromatic moiety is a well-documented pharmacophore (often associated with phosphodiesterase-4 inhibition), known for driving high lipophilicity and poor aqueous solubility[1].

Converting the un-ionized free base into an HBr salt protonates the secondary amine. This introduces ionic bonds into the crystal lattice, which significantly alters the thermodynamic barrier to solvation[2]. While the free base typically exhibits dissolution-rate-limited absorption (BCS Class II behavior), the HBr salt is engineered to lower the pH of the diffusion layer during dissolution, thereby increasing the intrinsic dissolution rate (IDR)[3]. However, pharmaceutical salts of weak bases are inherently susceptible to disproportionation (conversion back to the free base) when exposed to moisture or neutral/basic pH environments[4].

Table 1: Comparative Baseline Properties
PropertyFree BaseHydrobromide (HBr) Salt
CAS Number 673446-42-9[5]1986483-85-5[6]
Molecular Formula C₁₇H₂₇NO₂[5]C₁₇H₂₈BrNO₂[6]
Molecular Weight 277.40 g/mol [5]358.31 g/mol [6]
Ionization State Un-ionized secondary amineProtonated amine with Br⁻ counterion
Aqueous Solubility Poor (< 0.01 mg/mL expected)Enhanced in acidic/neutral media[7]
Primary Formulation Risk Dissolution-rate limited bioavailabilityHygroscopicity and Disproportionation[8],[4]

Mechanistic Workflow for Form Selection

To objectively select between the free base and the HBr salt, a rigorous preformulation workflow must be executed. The logic below maps the critical decision points based on solubility, solid-state stability, and disproportionation risk.

Workflow Start N-(3-ethoxy-4-methoxybenzyl) cycloheptanamine FB Free Base (CAS 673446-42-9) Start->FB Un-ionized HBr Hydrobromide Salt (CAS 1986483-85-5) Start->HBr + HBr Sol Thermodynamic Solubility & pH-max Profiling FB->Sol DVS Hygroscopicity (Dynamic Vapor Sorption) FB->DVS HBr->Sol HBr->DVS XRPD Self-Validation: XRPD on Residual Solid Sol->XRPD Check for Disproportionation Lipid Lipid Formulation (SMEDDS / Topical) XRPD->Lipid Salt converts to FB (pH > pHmax) Solid Solid Oral Dosage (Tablet / Capsule) XRPD->Solid Salt remains stable

Fig 1. Decision workflow for evaluating free base vs. HBr salt forms based on physicochemical profiling.

Experimental Workflows for Comparative Validation

A robust comparison requires methodologies that do not just generate data, but actively prove their own validity. Below are the standard operating protocols designed with built-in self-validation mechanisms.

Protocol A: Thermodynamic Solubility and pH-max Determination

Objective: Quantify equilibrium solubility across physiological pH ranges and identify the pHmax​ (the pH where the free base and salt are in equilibrium)[3]. Causality: While the HBr salt will exhibit superior solubility in gastric (acidic) conditions, it may precipitate as the free base in the basic environment of the intestine[8]. Identifying the pHmax​ is critical to predicting in vivo precipitation[4].

  • Preparation: Add an excess of the solid compound (Free Base or HBr Salt) to glass vials containing 10 mL of buffered media ranging from pH 1.2 to 7.4.

  • Equilibration: Incubate the vials in a rotary shaker at 37°C for 48 hours. Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, bypassing transient kinetic supersaturation states that can falsely inflate solubility readings[9].

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to cleanly separate the undissolved solid pellet from the supernatant.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV to determine the dissolved drug concentration.

  • Self-Validating Step (Critical): Harvest the residual solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Why? If you test the HBr salt at pH 6.8 and the resulting XRPD pattern matches the Free Base, the salt has disproportionated. The HPLC concentration obtained is actually the solubility of the free base, not the salt[3],[4]. Failing to verify the solid state is a common source of false-positive salt solubility data.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Assess the moisture uptake profile of both forms. Causality: Halide salts (like hydrobromides and hydrochlorides) of secondary amines can be highly hygroscopic. Excessive moisture uptake can lead to deliquescence, poor powder flowability, or moisture-induced disproportionation during shelf storage[7],[4].

  • Loading: Place ~10 mg of the sample (Free Base or HBr Salt) into the DVS microbalance pan.

  • Baseline Drying: Equilibrate the sample at 0% Relative Humidity (RH) using dry nitrogen at 25°C until the mass stabilizes.

  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until the rate of mass change ( dm/dt ) is < 0.002% / min. Causality: Enforcing strict dm/dt criteria ensures that true equilibrium moisture uptake is recorded, preventing the underestimation of hygroscopicity.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments to evaluate hysteresis (which indicates bulk hydrate formation rather than simple surface adsorption).

  • Self-Validating Step: Perform orthogonal Karl Fischer (KF) titration on a parallel bulk sample stored in a desiccator at 75% RH for 7 days. The water weight percentage determined by KF must correlate with the mass gain recorded by the DVS microbalance.

Formulation Strategy & Application

Based on the empirical data generated from the workflows above, the application strategy for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine diverges:

  • When to select the Hydrobromide (HBr) Salt: The HBr salt is the primary candidate for Solid Oral Dosage Forms (tablets/capsules) intended for immediate release. If the pHmax​ profiling demonstrates that the salt remains stable long enough in gastric fluid to achieve complete dissolution, the HBr form will provide superior bioavailability[7],[2]. Furthermore, HBr salts often exhibit different crystal packing than HCl salts, occasionally offering a less hygroscopic alternative if the HCl salt forms problematic hydrates[9].

  • When to select the Free Base: If the HBr salt exhibits severe disproportionation at intestinal pH[4], or if it demonstrates unacceptable hygroscopicity during DVS testing[8], the Free Base should be selected. Because of its high lipophilicity, the free base is ideally suited for Lipid-Based Formulations (such as Self-Microemulsifying Drug Delivery Systems - SMEDDS) or topical applications where the compound must partition into lipid bilayers[1].

References

  • N-(3-ethoxy-4-methoxybenzyl)
  • N-(3-ethoxy-4-methoxybenzyl)
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / Molecules URL
  • Physiochemical Assessment of Pharmaceutical Salt Forms: A Quality Attribute Source: European Journal of Pharmaceutical and Medical Research URL
  • Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base Source: ACS Publications URL
  • Pharmaceutical Salts Optimization of Solubility or Even More?
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ACS Publications URL
  • Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL
  • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt Source: ACS Publications URL

Sources

Inter-Laboratory Validation of Analytical Methods for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel psychoactive substances (NPS) is a cornerstone of both regulatory compliance and toxicological assessment. N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, a compound of interest within this class, necessitates analytical methodologies that are not only accurate and precise within a single laboratory but also reproducible across different analytical environments. This guide provides a comprehensive comparison of suitable analytical methods for this compound, grounded in the principles of inter-laboratory validation. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and performance data derived from analogous compounds. The overarching goal is to equip analytical laboratories with the knowledge to select, validate, and implement a method that ensures data integrity and comparability, a critical aspect of multi-site studies and regulatory submissions.

The imperative for inter-laboratory validation stems from the need to assess the reproducibility of an analytical method. While a method may demonstrate excellent performance in one laboratory, its true robustness is only revealed when challenged with the inherent variabilities of different instruments, reagents, analysts, and environmental conditions found in other laboratories.[1][2] This process is fundamental to establishing a standardized analytical procedure that can be confidently transferred and executed globally.

Comparative Analysis of Analytical Methodologies

The two most powerful and widely adopted techniques for the analysis of novel psychoactive substances are GC-MS and LC-MS/MS.[3] Both offer high levels of sensitivity and selectivity, which are paramount for the unambiguous identification and quantification of target analytes in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a stalwart in forensic and toxicological analysis. It excels in the separation of volatile and thermally stable compounds. For many phenethylamine-type substances, derivatization is often employed to improve chromatographic behavior and enhance sensitivity.[4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of a wide array of compounds, including many NPS that are not amenable to GC-MS due to thermal instability or low volatility.[7][8] Its high specificity, derived from the monitoring of specific precursor-to-product ion transitions, minimizes matrix interferences and allows for direct analysis of extracts with minimal sample cleanup.

The choice between GC-MS and LC-MS/MS is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis, such as required sensitivity and sample throughput.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of compounds structurally similar to N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine. These values are based on published data for substituted phenethylamines and synthetic cathinones and serve as a benchmark for what can be expected during method validation.[1][8][9][10]

Validation Parameter GC-MS (with derivatization) LC-MS/MS Causality Behind Performance
Specificity HighVery HighLC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers superior specificity by monitoring a specific precursor-product ion transition, which is less susceptible to co-eluting interferences than the full scan or selected ion monitoring (SIM) modes often used in GC-MS.
Linearity (R²) > 0.99> 0.995Both techniques can achieve excellent linearity over a defined concentration range. The slightly better linearity often observed with LC-MS/MS can be attributed to the "softer" ionization techniques that reduce in-source fragmentation and improve signal consistency.
Accuracy (% Recovery) 85-115%90-110%LC-MS/MS often exhibits slightly better accuracy due to reduced matrix effects, especially when using a stable isotope-labeled internal standard. The derivatization step in GC-MS can sometimes introduce variability in recovery.
Precision (RSD%) < 15%< 10%The automated nature of modern LC-MS/MS systems and the elimination of a manual derivatization step contribute to lower relative standard deviations and thus higher precision.[1]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.5 ng/mLLC-MS/MS generally offers lower limits of detection due to the high efficiency of electrospray ionization (ESI) for polar and semi-polar compounds and the noise-reducing capabilities of tandem mass spectrometry.
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL0.05 - 1.0 ng/mLThe superior sensitivity of LC-MS/MS directly translates to lower limits of quantification, allowing for the reliable measurement of trace amounts of the analyte.[1][8]
Robustness GoodExcellentLC-MS/MS methods are often considered more robust as they are less susceptible to minor variations in chromatographic conditions and do not rely on a chemical derivatization step that can be sensitive to reaction conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine in a biological matrix such as urine. These protocols are adapted from established methods for similar novel psychoactive substances.[4][5][10]

Logical Flow of the Analytical Process

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Validation SampleCollection 1. Sample Collection (e.g., Urine) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard Extraction 3. Solid-Phase Extraction (SPE) InternalStandard->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Derivatization 5a. Derivatization Evaporation->Derivatization For GC-MS LCMS_Injection 5b. LC-MS/MS Injection Evaporation->LCMS_Injection For LC-MS/MS GCMS_Injection 6a. GC-MS Injection Derivatization->GCMS_Injection DataAcquisition 7. Data Acquisition GCMS_Injection->DataAcquisition LCMS_Injection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Validation 9. Method Validation Quantification->Validation

Caption: Overall workflow for the analysis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Protocol 1: GC-MS with Derivatization

This protocol is designed to enhance the volatility and thermal stability of the analyte for optimal GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: SPE is a robust technique for isolating the analyte from complex biological matrices and concentrating it, thereby improving sensitivity and reducing interferences.

  • Procedure:

    • To 1 mL of urine sample, add a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Rationale: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) replaces active hydrogens with less polar groups, improving peak shape and thermal stability.[4][6]

  • Procedure:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (for initial identification).

    • Monitor characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS

This protocol offers a more direct analysis with higher specificity, avoiding the need for derivatization.

1. Sample Preparation (Dilute-and-Shoot or SPE)

  • For a rapid screening approach, a "dilute-and-shoot" method can be employed. Dilute 100 µL of urine with 900 µL of the initial mobile phase containing the internal standard. Centrifuge and inject the supernatant.

  • For higher sensitivity and cleaner extracts, the SPE protocol described for GC-MS can be used. After evaporation, reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 7 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize cone voltage and collision energy for at least two precursor-product ion transitions for the analyte and one for the internal standard.

Inter-Laboratory Validation Study Protocol

The successful transfer and implementation of an analytical method across multiple laboratories requires a meticulously planned inter-laboratory validation study.[1][2] The primary goal is to determine the reproducibility of the method.

Logical Framework for Inter-Laboratory Validation

Caption: Key phases of an inter-laboratory validation study.

1. Study Coordinator and Participating Laboratories

  • A central study coordinator is designated to oversee all aspects of the study.

  • A minimum of five to eight laboratories with the requisite instrumentation and expertise should be recruited to ensure statistically meaningful results.[2]

2. Preparation and Distribution of Test Materials

  • The study coordinator will prepare a series of homogeneous test samples. These should include blank matrix (e.g., drug-free urine) and matrix spiked with N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine at a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.

  • The stability of the analyte in the matrix under the proposed shipping and storage conditions must be established prior to distribution.

  • Samples are coded to blind the analysts to the concentration levels and are shipped to the participating laboratories under controlled conditions.

3. Standardized Protocol and Reporting

  • A single, detailed analytical protocol (either the GC-MS or LC-MS/MS method) is distributed to all participating laboratories. This ensures that any observed variability is due to inter-laboratory factors and not differences in methodology.

  • A standardized reporting template is provided for the submission of raw data, chromatograms, and calculated concentrations.

4. Data Analysis

  • Upon receipt of the results, the study coordinator will perform a statistical analysis of the data.

  • Outliers may be identified and excluded based on statistical tests such as Cochran's or Grubb's tests.[9]

  • Analysis of Variance (ANOVA) is a powerful statistical tool used to partition the total variability in the data into within-laboratory (repeatability) and between-laboratory (reproducibility) components.[1]

  • The key performance indicators are the repeatability standard deviation (sr), the reproducibility standard deviation (sR), and their corresponding relative standard deviations (%RSDr and %RSDR).

5. Acceptance Criteria

  • The acceptance criteria for reproducibility will depend on the concentration of the analyte and the intended application of the method. For bioanalytical methods, an inter-laboratory %RSDR of ≤ 20% is often considered acceptable.

Conclusion

For a compound like N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, both GC-MS and LC-MS/MS methodologies offer viable paths for reliable quantification. LC-MS/MS generally presents as the superior technique, with advantages in specificity, sensitivity, and robustness, particularly for high-throughput analysis. However, the accessibility and established expertise in GC-MS within many laboratories make it a strong and valid alternative, provided that a robust derivatization and validation protocol is in place.

Ultimately, the choice of method should be guided by a thorough in-house validation that demonstrates its suitability for the intended purpose. Following this, a well-designed inter-laboratory validation study is not merely a regulatory formality but a scientific necessity. It provides the ultimate confirmation of a method's ruggedness and ensures that the analytical data generated across different sites are comparable and reliable, thereby upholding the integrity of research and development programs.

References

  • Fan, S.-Y., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International, 314, 110398. Available at: [Link]

  • Fleming, S. W., et al. (2018). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. Available at: [Link]

  • Aldubayyan, A. A., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(11), 282. Available at: [Link]

  • Fan, S.-Y., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Cromlab. Available at: [Link]

  • de la Torre, R., et al. (2012). Direct analysis of stimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control. Journal of Pharmaceutical and Biomedical Analysis, 57, 129-137. Available at: [Link]

  • Poklis, J. L., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Available at: [Link]

  • Frontiers. (n.d.). Sample preparation for GC×GC-MS analysis. Available at: [Link]

  • Shimadzu. (2022). Analysis of Phenethylamines Using On-Column TFA Derivatization. Available at: [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • Jenkins, K. M., et al. (2023). Analysis of Stimulants in Sweat and Urine Using Disposable Pipette Extraction and Gas Chromatography Coupled to Mass Spectrometry in the Context of Doping Control. Journal of Analytical Toxicology, 47(1), 58-66. Available at: [Link]

  • DeRuiter, J., et al. (2013). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Available at: [Link]

  • Lin, H.-R., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Journal of Food and Drug Analysis, 32(2), 164-177. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Available at: [Link]

  • FACTA. (n.d.). Best Practice Guidelines for New Psychoactive Substance Testing. Available at: [Link]

  • ENFSI. (2014, June 27). GUIDANCE ON THE CONDUCT OF PROFICIENCY TESTS AND COLLABORATIVE EXERCISES WITHIN ENFSI. Available at: [Link]

  • College of American Pathologists. (n.d.). CAP Forensic Drug Testing Accreditation Program Standards for Accreditation. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Glossary and Useful Quality Assurance and Good Laboratory Practices Terms. Available at: [Link]

  • Wang, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Analytical Methods, 14(38), 3749-3756. Available at: [Link]

  • Giebułtowicz, J., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579548. Available at: [Link]

  • Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances. Available at: [Link]

  • Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 579. Available at: [Link]

  • AOAC INTERNATIONAL. (2026, February 12). AOAC INTERNATIONAL/NIST Collaboration Publishes Standards to Validate Methods for Detection of Illicit Drugs. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. While this molecule may not be ubiquitous, the principles governing its disposal are universal to amine-containing research chemicals. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this final, critical step with confidence and precision.

Pre-Disposal Safety and Hazard Assessment

Inferred Hazard Profile:

  • Amines as a Class: Organic amines are often corrosive and can cause severe skin burns and eye damage.[1] They can also be toxic if inhaled, swallowed, or absorbed through the skin. Aromatic amines, in particular, require careful handling, and some can be degraded using methods like oxidation with acidified potassium permanganate under controlled laboratory conditions.[2][3]

  • Structural Analogs:

    • 4-Methoxybenzylamine: This related compound is classified as causing severe skin burns and eye damage.[1]

    • Cycloheptanamine: This is a flammable liquid and is classified as a skin, eye, and respiratory irritant.[4]

    • 3-Ethoxy-4-methoxybenzaldehyde: Compounds with this substitution pattern are noted to cause skin, eye, and respiratory irritation.[5][6]

Given this information, it is prudent to handle N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine as a hazardous substance, assuming it to be corrosive, toxic, and an environmental hazard.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and splash goggles or safety glasses when handling the compound.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

  • Spill Preparedness: Keep a spill kit readily available. The kit should contain absorbent materials suitable for organic amines and neutralizing agents.[8]

Waste Characterization: The Cornerstone of Compliance

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the waste generator is responsible for determining if their waste is hazardous.[10][11] This is the first and most critical step in the disposal process.

Is N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine a Hazardous Waste? Unless you have specific analytical data proving otherwise, you must assume this compound is a hazardous waste. The classification can be based on:

  • Characteristic Wastes: It may exhibit one or more of the four hazardous characteristics:

    • Ignitability: Unlikely based on structure, but possible.

    • Corrosivity: Likely, as it is an amine.

    • Reactivity: Unlikely under normal conditions, but amines can react vigorously with acids and oxidizing agents.[8]

    • Toxicity: Likely, based on analogous compounds.

  • Listed Wastes: The waste may be considered a "listed waste" if it falls under the F, K, P, or U lists from RCRA regulations.[11][12] Research chemicals that are being discarded may fall under the P or U lists if they are unused commercial chemical products.[12][13]

The Golden Rule: When in doubt, manage the waste as hazardous.[14]

Waste Characterization Parameter Assessment for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine Regulatory Basis (RCRA)
Source of Waste Research and development laboratory activities.F-List (non-specific sources), K-List (specific sources).[11][13]
Chemical Composition Pure compound, in solution, or as a reaction byproduct.P-List (acutely toxic) and U-List (toxic) for unused chemicals.[10][12]
Hazardous Characteristics Assumed to be Corrosive and Toxic.Ignitability (D001), Corrosivity (D002), Reactivity (D003), Toxicity (D004-D043).[12]
Final Determination Hazardous Waste (pending institutional verification)40 CFR Part 261.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for the safe disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine waste.

Step 1: Segregation at the Source Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Action: Collect waste N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine and materials contaminated with it (e.g., gloves, wipes, silica gel) in a dedicated waste container.

  • Causality: Amines are basic and can react exothermically and violently with acids. They are also incompatible with oxidizing agents.[8] Mixing incompatible waste streams is a primary cause of laboratory accidents. At a minimum, segregate wastes into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[3]

Step 2: Containerization and Labeling Proper containment and communication are legally required and essential for safety.

  • Action:

    • Select a container made of a material compatible with organic amines (e.g., High-Density Polyethylene - HDPE, glass). Do not use metal containers for corrosive materials.[14]

    • Ensure the container is in good condition with a secure, leak-proof lid.[10]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine" and list any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[3]

    • Mark the date when waste was first added to the container (the "accumulation start date").

Step 3: Accumulation and Storage Waste must be stored safely in the laboratory prior to collection.

  • Action: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[15]

  • Best Practices for SAA:

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][16]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[10]

    • Keep the SAA in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[8]

    • Ensure incompatible waste containers (e.g., acids) are not stored in the same secondary containment.[10]

Step 4: Arranging for Final Disposal Final disposal must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Causality: Federal and state regulations require that hazardous waste be transported and disposed of by licensed Treatment, Storage, and Disposal Facilities (TSDFs).[14] Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash. [8][17] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[8]

The following diagram outlines the decision-making process for the disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine.

Disposal_Workflow start Start: Generation of Waste N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 1: Characterize Waste Is it mixed with other chemicals? Consult SDS of all components. segregate Step 2: Segregate Waste Isolate from incompatible materials (e.g., Acids, Oxidizers). characterize->segregate ppe->characterize containerize Step 3: Containerize Use a compatible, sealed container (e.g., HDPE, Glass). segregate->containerize label Step 4: Label Container 'Hazardous Waste' Full Chemical Name(s) & Concentration Accumulation Start Date containerize->label store Step 5: Store in SAA Designated Satellite Accumulation Area with Secondary Containment. label->store contact_ehs Step 6: Contact EHS Schedule pickup for licensed disposal. Do NOT dispose via drain or trash. store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for compliant laboratory disposal.

Managing Empty Containers and Decontamination

Even "empty" containers that held N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine must be managed correctly.

  • RCRA Empty Rule: A container is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains, or no more than 3% by weight for smaller containers.[16]

  • Acutely Hazardous Waste: If the compound were ever designated as an "acutely hazardous waste" (a P-listed waste), the container must be triple-rinsed with a suitable solvent to be considered empty. The rinsate must be collected and disposed of as hazardous waste.[3][16]

  • Procedure for Non-Acutely Hazardous Waste Containers:

    • Empty the container as much as possible, collecting the residue as hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., methanol, ethanol).

    • Collect the first rinsate as hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policy.

    • Once cleaned, deface or remove the original label. The container can then be disposed of as non-hazardous solid waste or recycled, according to your institution's guidelines.[7][16]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is not a mere procedural task; it is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By following this guide—characterizing waste diligently, segregating it properly, and partnering with your EHS department—you ensure that the final chapter of your research is as responsible as its discovery phase. Always prioritize safety and consult your institution's specific waste management plan as the ultimate authority.

References

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (May 21, 2025). Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. (July 18, 2024). Available at: [Link]

  • Canada Commons. Laboratory Chemical Waste Management Guidelines. (2022). Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (April 11, 2022). Available at: [Link]

  • Practice Greenhealth. Hazardous waste characterization. Available at: [Link]

  • Arcwood Environmental. How to Determine Hazardous Waste | RCRA Compliance Guide. (March 4, 2026). Available at: [Link]

  • OSHACode EHS. RCRA Hazardous Waste - 7 Keys and Its Impact. Available at: [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available at: [Link]

  • EcoOnline. RCRA Hazardous Wastes. (December 2025). Available at: [Link]

  • Government of Canada. Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices. (June 10, 2023). Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • PubChem. 3-Ethoxy-4-methoxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (November 25, 2025). Available at: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. (December 2025). Available at: [Link]

Sources

Personal protective equipment for handling N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Safety Guide for Handling N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

For Researchers, Scientists, and Drug Development Professionals

The molecular structure of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine incorporates a secondary amine and an aromatic ether. Both functional groups necessitate specific safety considerations. Secondary amines can be corrosive, irritants, and may have toxic properties upon inhalation, ingestion, or skin absorption.[1] Aromatic ethers can also pose hazards, including the potential for peroxide formation over time, which can be explosive.[2] Therefore, a cautious and well-informed approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. This includes robust protection for your respiratory system, eyes, hands, and body.[3]

Protection Type Recommended Equipment Specification Examples & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant gear is essential to protect against potential splashes of the chemical or solvents. A face shield offers an additional layer of protection for the entire face.[3]
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended. Given that some chemicals can permeate gloves over time, double-gloving provides an added barrier. Always inspect gloves for any signs of degradation or punctures before use.[3][4]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsA lab coat made of materials resistant to chemical permeation is crucial. For procedures with a higher risk of splashing, disposable coveralls should be worn over regular lab attire.[3][4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesThis is mandatory when working outside a certified chemical fume hood or in the event of a spill to prevent the inhalation of potentially harmful vapors.[4][5]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Gloves (Outer Pair First) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Emergency_Response Incident Chemical Incident Occurs Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No FirstAid Administer First Aid (as per protocol) Assess->FirstAid Yes EmergencyServices Contact Emergency Services Evacuate->EmergencyServices SpillControl Contain Spill (if trained and safe) FirstAid->SpillControl Decontaminate Decontaminate Affected Area SpillControl->Decontaminate Report Report the Incident EmergencyServices->Report Decontaminate->Report

Caption: A logical flow for responding to a chemical incident in the laboratory.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine and any associated waste is critical to prevent environmental contamination and adhere to all regulatory requirements. [3] Waste Segregation and Storage

  • Dedicated Waste Containers: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

Disposal Procedure

  • Licensed Disposal Vendor: The disposal of this hazardous waste must be handled by a licensed environmental waste disposal company. [3]* Regulatory Adherence: Strictly follow all local, state, and federal regulations pertaining to the disposal of hazardous chemical waste. [3]* Prohibited Disposal Methods: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3] Waste Disposal Workflow

Waste_Disposal Generate Generate Chemical Waste Segregate Segregate into Labeled Hazardous Waste Container Generate->Segregate Store Store in Designated Secure Area Segregate->Store Arrange Arrange for Pickup by Licensed Disposal Vendor Store->Arrange Document Complete Waste Disposal Manifest Arrange->Document

Caption: A streamlined process for the compliant disposal of chemical waste.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Safety Data Sheet - Enamine. Enamine.
  • Ethers - Handling and control of exposure. University of St Andrews. (2010, July 19).
  • Ethers | Health & Safety. University of St Andrews. (2024, July 22).
  • Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich. (2026, March 5).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • Amines. RPS Group. (2022, December 19).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9).
  • Safety Data Sheet - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025, September 5).
  • Emergency Response & PPE - Ammonia Refrigeration PSM. PSM RMP. (2020, March 9).
  • Use of Ether. University of Tennessee, Knoxville.
  • Safety Data Sheet - Fisher Scientific. Fisher Scientific. (2025, December 18).
  • The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide. Sigma-Aldrich.
  • A Watchful Eye on Amines. Lubes'N'Greases. (2014, May 13).
  • N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine (CAS 673446-42-9). chemBlink.
  • Diethyl Ether. University of California, Santa Barbara.
  • Working with Chemicals. National Academies Press.
  • Ivabradine Synthetic Routes. MedKoo Biosciences.
  • Process for preparation of ivabradine. Google Patents.
  • Patent No. US 8,835,627 B2. ResearchGate. (2013, March 25).
  • An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts. Google Patents.
  • Process for preparation of ivabradine hydrochloride. Patent 2097383. (2012, February 8).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.